Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-6-11-8-4-2-3-5-12(8)9(7)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMBOSNYHOXSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC=CN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Chemical Properties and Reactivity of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Executive Summary
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a highly conjugated, bicyclic heterocyclic scaffold of significant interest in modern medicinal chemistry and drug discovery. Characterized by a bridgehead nitrogen atom that fuses a pyridine and a pyrimidinone ring, this compound serves as a versatile electrophilic building block. This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, chemical reactivity, and downstream biological applications, specifically focusing on its role as a bioisostere in the development of novel analgesics and antineoplastic agents.
Structural and Physicochemical Profiling
The pyrido[1,2-a]pyrimidine core features a unique electronic distribution. The presence of the 4-oxo group and the 3-carboxylate moiety creates a strong "push-pull" conjugated system. X-ray diffraction and NMR studies of closely related alkyl esters reveal that these molecules can exist in zwitterionic resonance forms, where a positive charge localizes on the protonated bridgehead nitrogen and a negative charge delocalizes across the C3 carbon and the ester/ketone oxygens.
This electronic configuration directly influences the molecule's solubility, lipophilicity, and reactivity, making the ester carbonyl less electrophilic than a standard aliphatic ester due to resonance stabilization from the core ring system.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Clinical / Synthetic Significance |
| Chemical Formula | C10H8N2O3 | Unsubstituted core methyl ester. |
| Molecular Weight | 204.18 g/mol | Low molecular weight ideal for fragment-based drug design. |
| Topological Polar Surface Area | ~59 Ų | Excellent predicted membrane permeability (Blood-Brain Barrier penetration)[1]. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and passive diffusion. |
| Hydrogen Bond Acceptors | 4 | Facilitates target protein binding (e.g., kinase hinge regions). |
| LogP (Predicted) | 0.8 – 1.2 | Optimal partition coefficient for oral bioavailability[1]. |
Synthetic Methodologies: The Gould-Jacobs Pathway
The construction of the pyrido[1,2-a]pyrimidine scaffold is traditionally achieved via a modified Gould-Jacobs reaction. The process involves the condensation of a 2-aminopyridine derivative with dimethyl (methoxymethylene)malonate, followed by thermal cyclization.
While batch synthesis (e.g., refluxing in Dowtherm A at 250 °C) often leads to tarry byproducts and thermal degradation, modern approaches utilize automated high-temperature, high-pressure flow reactors[2]. Flow chemistry ensures rapid heat transfer and precise residence times, forcing the highly reactive intermediate to cyclize into the thermodynamic pyrido-pyrimidine product rather than undergoing intermolecular polymerization.
Figure 1: Automated flow synthesis workflow of the pyrido[1,2-a]pyrimidine core.
Protocol 1: Automated Flow Synthesis (Self-Validating Workflow)
Rationale: Flow chemistry is selected to strictly control the thermal profile, preventing the degradation of the enamine intermediate and maximizing the yield of the target heterocycle[2].
-
Precursor Assembly: Dissolve 2-aminopyridine (1.0 eq) and dimethyl (methoxymethylene)malonate (1.1 eq) in a flow-compatible, high-boiling solvent (e.g., N-Methyl-2-pyrrolidone, NMP).
-
Reactor Parameterization: Inject the feed solution into an automated flow reactor (e.g., Phoenix flow system). Set the reactor temperature to 150–180 °C with a residence time of 15 minutes. Maintain system pressure at ~150 psi using a back-pressure regulator to prevent solvent boiling[2].
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Product Isolation: Collect the reactor effluent. Concentrate under reduced pressure and triturate the crude residue with cold ethyl acetate to precipitate the product as a crystalline solid.
-
System Validation:
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TLC: Confirm complete consumption of the enamine intermediate (Rf ~0.7 in 1:1 EtOAc:Hexane).
-
NMR: The success of the cyclization is validated by 1 H NMR via the disappearance of the malonate methoxy singlet and the emergence of a highly deshielded C2-H aromatic proton signal (~9.0–9.2 ppm)[2].
-
Chemical Reactivity and Derivatization
The methyl ester group at the 3-position is the primary site for synthetic derivatization. However, because the ester carbonyl is conjugated with the electron-rich pyrido-pyrimidine core, its electrophilicity is significantly dampened. Consequently, nucleophilic acyl substitutions (such as amidation) require forcing conditions.
Figure 2: Primary derivatization pathways of the pyrido[1,2-a]pyrimidine-3-carboxylate scaffold.
Protocol 2: Synthesis of N-(Benzyl)-3-carboxamides
Rationale: Direct amidation of the deactivated methyl ester requires elevated thermal energy to overcome the high activation barrier for nucleophilic attack.
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Reagent Mixing: Suspend Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (1.0 eq) in anhydrous ethanol. Add the desired substituted benzylamine (1.5–2.0 eq).
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Thermal Activation: Heat the reaction mixture to reflux (78 °C) for 12–24 hours. Alternatively, microwave irradiation (120 °C, 30 mins) can be utilized to accelerate the kinetics[3].
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Crystallization: Cool the mixture to 0 °C. The resulting N-(benzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide will typically precipitate out of the solution. Filter and wash with cold ethanol.
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System Validation:
-
NMR: The conversion is definitively validated by the disappearance of the ester methoxy singlet (~3.9 ppm) and the appearance of a highly deshielded amide N-H proton signal (>10.0 ppm). Additionally, the aromatic protons of the benzylamide fragment will shift upfield due to conformational shielding[4].
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Biological Applications and Bioisosterism
Analgesic Properties
The pyrido[1,2-a]pyrimidine nucleus is a recognized bioisostere of 4-hydroxyquinolin-2-ones. In standard primary pharmacological screening models (e.g., acetic acid-induced writhing in murine models), N-(benzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides demonstrate potent, dose-dependent analgesic properties[4]. The spatial geometry of the scaffold mimics the pharmacophore of established non-steroidal anti-inflammatory drugs (NSAIDs), allowing for the competitive inhibition of nociceptive pathways.
Antineoplastic Activity
Derivatives synthesized from the methyl ester core have shown promising cytotoxicity against multiple human cancer cell lines. Specifically, pyrido[1,2-a]pyrimidine-3-carboxamides have been screened against A549 (lung cancer), DU145 (prostate cancer), SiHa (squamous cell carcinoma), and MCF-7 (breast cancer) cell lines[3]. The introduction of lipophilic, electron-withdrawing groups (such as a trifluoromethyl moiety) at strategic positions on the pyridine ring dramatically alters the molecule's lipid solubility and oxidative thermal stability, directly correlating with enhanced bio-efficacy and lower IC 50 values at micromolar concentrations[3].
References
-
Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. ACS Publications. 2
-
4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. PubChem. 1
-
The synthesis and analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. Journal of Organic and Pharmaceutical Chemistry. 4
-
Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical and Pharmaceutical Bulletin. 3
Sources
- 1. 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester | C12H12N2O3 | CID 85616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. The synthesis and analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: A Technical Guide to Structure, Synthesis, and Pharmacological Utility
Executive Summary
In the landscape of heterocyclic medicinal chemistry, fused bicyclic systems offer privileged scaffolds for drug discovery. Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate represents a highly versatile, nitrogen-rich core. Characterized by its bridgehead nitrogen and conjugated pyrimidinone ring, this compound serves as a critical intermediate and a pharmacophore in the development of analgesics, antivirals, and kinase inhibitors.
This whitepaper provides an in-depth mechanistic analysis of its structure, step-by-step synthetic protocols utilizing modern flow chemistry, and its bioisosteric applications in drug design.
Nomenclature and Structural Elucidation
Understanding the physicochemical behavior of this molecule requires a precise breakdown of its IUPAC nomenclature and structural connectivity.
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"pyrido[1,2-a]pyrimidine" : The core is a bicyclic system where a pyridine ring is fused to a pyrimidine ring. The [1,2-a] designation indicates that the fusion occurs across the N1-C2 bond of the pyrimidine and the N-C bond of the pyridine, resulting in a shared bridgehead nitrogen (N5) and a shared bridgehead carbon (C9a).
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"4H" and "4-oxo" : The parent heterocycle requires an indicated hydrogen to define its saturation state. "4H" denotes that position 4 is the site of saturation in the parent ring. The "4-oxo" modifier indicates a ketone carbonyl at this exact position, forming a conjugated pyrimidinone system.
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"Methyl ...-3-carboxylate" : A methyl ester group is attached to position 3. The proximity of the ester to the C4 carbonyl creates a highly polarized, electron-deficient region.
From a structural standpoint, X-ray diffraction and NMR studies of related derivatives reveal that these molecules can exist in equilibrium with zwitterionic forms [3]. The positive charge often localizes at the bridgehead nitrogen, while the negative charge delocalizes across the C3 carbon and the C4 oxygen, significantly influencing how the molecule interacts with biological targets [3].
Physicochemical Properties
Quantitative descriptors are critical for predicting pharmacokinetics and planning purifications.
| Property | Value / Descriptor |
| IUPAC Name | Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| SMILES String | COC(=O)C1=CN=C2C=CC=CN2C1=O |
| Core Scaffold | Pyrido[1,2-a]pyrimidine |
| Key Functional Groups | Methyl ester, Pyrimidin-4-one, Bridgehead Nitrogen |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Chemical Synthesis: Mechanisms and Protocols
Mechanistic Pathway
The reaction proceeds via a two-stage addition-elimination and cyclization sequence.
Fig 1: Step-by-step synthetic mechanism of the pyrido[1,2-a]pyrimidine core via condensation.
Step-by-Step Experimental Protocol
Phase 1: Enamine Condensation
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Reagents : Combine 2-aminopyridine (1.0 eq) and dimethyl ethoxymethylenemalonate (1.05 eq) in anhydrous tetrahydrofuran (THF).
-
Procedure : Stir the mixture at reflux for 2–4 hours.
-
Causality : The exocyclic primary amine of 2-aminopyridine is highly nucleophilic and attacks the electrophilic ethoxymethylene carbon. The subsequent elimination of ethanol drives the formation of the stable enamine intermediate.
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Self-Validation : Monitor the reaction via TLC (UV 254 nm). The intermediate exhibits a distinct bathochromic shift due to extended conjugation. Complete consumption of 2-aminopyridine validates the end of Phase 1.
Phase 2: Flow-Assisted Thermal Cyclization
-
Setup : Utilize an automated high-temperature flow reactor equipped with a back-pressure regulator [1].
-
Parameters : Set the back-pressure regulator to 100 bar, the reactor temperature to 390 °C, and the HPLC pump flow rate to 4 mL/min [1].
-
Procedure : Aspirate the intermediate solution and inject it into the reactor loops. Collect the output stream in a cooling flask.
-
Causality : The endocyclic pyridine nitrogen is weakly nucleophilic due to its involvement in the aromatic system. Extreme thermal conditions (390 °C) provide the necessary activation energy for this nitrogen to attack the adjacent methyl ester carbonyl. The 100 bar pressure prevents solvent boiling, facilitating rapid intramolecular amidation and the elimination of methanol.
-
Self-Validation : Analyze the crude output via LC-MS. The disappearance of the intermediate mass [M+H]+ and the appearance of the target mass minus 32 Da (loss of methanol) confirms successful ring closure.
Pharmacological Relevance & Bioisosterism
In drug development, the pyrido[1,2-a]pyrimidine core is highly valued for its bioisosteric properties.
Bioisosteric Replacement
Research has demonstrated a profound bioisosterism between the pyrido[1,2-a]pyrimidine nucleus and 4-hydroxyquinolin-2-ones [2]. By replacing the quinolinone core with our target compound, researchers can maintain the spatial geometry and hydrogen-bonding profile required for target binding while altering the molecule's lipophilicity (XLogP3) and metabolic stability.
Biological Applications
Fig 2: Pharmacological applications and bioisosterism of pyrido[1,2-a]pyrimidine derivatives.
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Analgesics : Derivatives of this core, particularly carboxamides synthesized from the C3 ester, exhibit strong analgesic properties. In pharmacological screening models (such as the "acetic acid writhing" test), these compounds have shown efficacy comparable to established pain-killers [2].
-
Antivirals : The zwitterionic nature of the core allows it to act as a robust base for the synthesis of antiviral medicines, effectively binding to viral enzyme active sites via strong electrostatic interactions [3].
Conclusion
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is more than a mere chemical building block; it is a structurally dynamic pharmacophore. By leveraging modern flow chemistry, researchers can synthesize this core with high atom-economy and purity [1]. Its proven bioisosterism with quinolinones opens vast avenues for the design of novel therapeutics, particularly in the realms of pain management and virology [2].
References
- Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor The Journal of Organic Chemistry - ACS Public
- The synthesis and analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides Journal of Organic and Pharmaceutical Chemistry
- Improved synthesis, spectral characteristics and spatial structure of ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Journal of Organic and Pharmaceutical Chemistry
- 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester - PubChem N
Advanced Profiling and Synthetic Methodologies for Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Executive Summary
As a Senior Application Scientist overseeing library synthesis and early-stage drug discovery, I frequently encounter the pyrido[1,2-a]pyrimidine scaffold. Specifically, Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS: 191287-55-5) serves as a highly versatile, privileged pharmacophore precursor. Its rigid, planar, and nitrogen-rich bicyclic framework makes it an ideal bioisostere for 4-hydroxyquinolones, offering tunable physicochemical properties for targeting viral integrases, kinase ATP-binding pockets, and nociceptive pathways. This whitepaper deconstructs the mechanistic synthesis, self-validating protocols, and pharmacological utility of this critical intermediate.
Physicochemical & Structural Profiling
Understanding the baseline metrics of this compound is essential for predicting its behavior in both synthetic flow systems and biological assays (1)[1].
| Property | Value |
| Chemical Name | Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate |
| CAS Registry Number | 191287-55-5 |
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.18 g/mol |
| Core Scaffold | Fused Pyrido[1,2-a]pyrimidine |
| Key Functional Groups | C4-Ketone, C3-Methyl Ester, Bridgehead Nitrogen |
Mechanistic Chemistry & Synthetic Workflow
The synthesis of the pyrido[1,2-a]pyrimidine core relies on a modified Gould-Jacobs-type condensation . The reaction leverages the differential nucleophilicity of 2-aminopyridine to construct the fused pyrimidinone ring via a two-step addition-elimination and thermal cyclization cascade (2)[2].
Fig 1: Gould-Jacobs-type synthetic workflow for Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
Self-Validating Protocol: High-Temperature Cyclization
Objective: High-yield synthesis minimizing thermal degradation by utilizing continuous flow chemistry or high-boiling inert solvents.
Step 1: Enamine Condensation
-
Procedure: Combine equimolar amounts of 2-aminopyridine and dimethyl ethoxymethylenemalonate. Heat the neat mixture (or use a minimal volume of ethanol) at 110 °C for 2–4 hours.
-
Causality: The highly electrophilic ethoxymethylene carbon is susceptible to nucleophilic attack by the exocyclic amine of 2-aminopyridine. Operating neat maximizes collision frequency, driving the thermodynamic elimination of ethanol.
-
Validation Checkpoint: Monitor via TLC. The complete disappearance of the primary amine spot and the emergence of a highly UV-active intermediate (dimethyl 2-((pyridin-2-ylamino)methylene)malonate) confirms successful condensation.
Step 2: Thermal Cyclization
-
Procedure: Transfer the enamine intermediate to a high-boiling solvent (e.g., diphenyl ether) and heat to 200–250 °C for 4–18 hours. Alternatively, process the solution through an automated high-temperature/high-pressure flow reactor (e.g., 250 °C, 100 psi) (3)[3].
-
Causality: High thermal energy is strictly required to overcome the activation barrier for the intramolecular nucleophilic acyl substitution. The endocyclic nitrogen attacks the methyl ester carbonyl, expelling methanol. Flow reactors are highly recommended here to minimize the residence time at extreme temperatures, thereby preventing the formation of tarry byproducts.
-
Validation Checkpoint: Conduct 1 H NMR analysis on an aliquot. The diagnostic downfield shift of the C2-proton (typically >8.5 ppm) and the disappearance of one methoxy singlet strictly validate ring closure.
Step 3: Isolation and Purification
-
Procedure: Cool the mixture, precipitate the product using a non-polar anti-solvent (e.g., hexanes), filter, and recrystallize from hot ethanol.
Causality: The highly conjugated, planar structure of the pyrido[1,2-a]pyrimidine core promotes strong intermolecular π
π stacking. This makes the product highly crystalline, allowing purification via scalable recrystallization rather than bottleneck-prone column chromatography (2)[2].Pharmacological Relevance & Target Pathways
The structural topology of CAS 191287-55-5 enables it to act as a master template for several high-value therapeutic targets:
-
HIV-1 Integrase Inhibition: The C4-oxo and C3-carboxylate motif serves as a potent bidentate chelator for Mg 2+ ions within the catalytic core of HIV-1 integrase, blocking viral DNA strand transfer (4)[4].
-
Analgesic Bioisosterism: By acting as a bioisostere for 4-hydroxyquinolones, derivatization of the C-3 ester into various benzylamides yields compounds with significant nociceptive modulation and analgesic properties (5)[5].
-
Kinase Inhibition (PI3K/mTOR): The planar fused ring system effectively intercalates into the ATP-binding pockets of kinases, triggering apoptosis in oncological models.
Fig 2: Pharmacological pathways and target interactions of the pyrido[1,2-a]pyrimidine scaffold.
Analytical Characterization & Solid-State Dynamics
Advanced structural elucidation reveals why this molecule behaves the way it does in biological systems:
-
NMR Spectroscopy: The electron-withdrawing nature of the C4-carbonyl and C3-ester significantly deshields the aromatic protons, creating a highly characteristic AMX spin system in 1 H NMR analysis (5)[5].
X-Ray Crystallography & Zwitterionic Character: Crystallographic studies of pyrido[1,2-a]pyrimidine-3-carboxylates demonstrate that they frequently exist in zwitterionic resonance forms. The positive charge localizes on the bridgehead nitrogen, while the negative charge delocalizes across the C3-ester/C4-oxo system. This distinct charge separation enhances intermolecular hydrogen bonding and π
π stacking, directly influencing the molecule's solubility profile and receptor-binding thermodynamics (6)[6].References
-
Chemsrc. CAS#:191287-55-5. 1
-
ACS Publications (The Journal of Organic Chemistry). Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. 3
-
Benchchem. Scaling up the synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione for preclinical studies. 2
-
MDPI. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. 4
-
Journal of Organic and Pharmaceutical Chemistry. The synthesis and analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. 5
-
Academia.edu. Investigating structural aspects of Pyridopyrimidinone derivatives, an important precursor in medicinal chemistry. 6
Sources
- 1. CAS#:191287-55-5 | Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | Chemsrc [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety | MDPI [mdpi.com]
- 5. The synthesis and analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. (PDF) Investigating structural aspects of Pyridopyrimidinone derivatives, an important precursor in medicinal chemistry [academia.edu]
Advanced Multicomponent Strategies for Pyrido[1,2-a]pyrimidine Synthesis: A Mechanistic and Methodological Guide
Executive Summary
Pyrido[1,2-a]pyrimidines represent a privileged class of nitrogen-containing aza-bridgehead heterocycles. They form the core architecture of numerous marketed therapeutics—including the antiasthmatic agent pemirolast and the tranquilizer pirenperone—and exhibit a broad spectrum of biological activities such as anticancer, antibacterial, and neurotropic properties[1].
Historically, the synthesis of 4H-pyrido[1,2-a]pyrimidines relied on traditional two-component condensations between 2-aminopyridines and bifunctional electrophiles[1]. However, these step-wise approaches often suffer from poor atom economy, rigid intermediate isolation requirements, and limited scaffold diversity. Multicomponent reactions (MCRs) have emerged as a superior paradigm in modern drug discovery, enabling the one-pot assembly of complex architectures from three or more simple starting materials[1][2]. This guide details the mechanistic rationale, reaction optimization, and self-validating protocols for the MCR-based synthesis of pyrido[1,2-a]pyrimidines.
Mechanistic Rationale & Causality in MCR Design
The successful construction of the pyrido[1,2-a]pyrimidine core via a three-component reaction typically involves the condensation of a 2-aminopyridine , an aldehyde , and a carbon-bridging nucleophile (such as an active methylene compound, ketone, or alkyne)[1].
The causality behind this specific triad of reagents is rooted in their complementary electronic properties:
-
The Electrophilic Hub (Aldehyde): Aromatic or aliphatic aldehydes serve as the primary electrophile. They undergo rapid acid-catalyzed condensation to form highly reactive intermediates.
-
The Carbon Bridge (Active Methylene/Ketone): Compounds like malononitrile, β -ketoesters, or 4-hydroxycoumarin act as carbon-donating nucleophiles. They attack the activated aldehyde to form a Knoevenagel adduct, which provides the necessary carbon framework to bridge the final ring[3].
-
The Binucleophile (2-Aminopyridine): This is the critical component. The exocyclic primary amine acts as a hard nucleophile to initiate an aza-Michael addition onto the Knoevenagel adduct. Subsequently, the endocyclic pyridine nitrogen acts as a secondary nucleophile, driving the intramolecular cyclization that closes the pyrimidine ring[1][4].
Mechanistic Pathway Visualization
The cascade sequence dynamically shifts through intermediate states without the need for external isolation, driven forward by thermodynamic stability.
Figure 1: Cascade mechanistic pathway of the three-component pyrido[1,2-a]pyrimidine synthesis.
Reaction Design & Quantitative Optimization
Catalyst and solvent selection dictate the reaction trajectory. Brønsted acids (e.g., trifluoromethanesulfonic acid, sulfamic acid) or Lewis acids (e.g., Iodine) are required to activate the carbonyl carbon, drastically reducing the activation energy barrier for the initial condensation[1][3][5].
The table below synthesizes quantitative data from established literature protocols, highlighting the causality of different catalytic environments:
| Reagent System (Components) | Catalyst | Solvent & Conditions | Yield Range | Mechanistic Advantage |
| 2-Aminopyridine + Aldehyde + Ketone[1] | Trifluoromethanesulfonic acid (TfOH) | Solvent-free or specific organics, 100°C | 75–92% | High protonation strength accelerates Knoevenagel condensation; ideal for unreactive aliphatic ketones. |
| 4-Hydroxycoumarin + Aldehyde + 2-Aminopyridine[3] | Sulfamic Acid (10 mol%) | Aqueous Ethanol (1:1), Ultrasound, Ambient | 85–96% | Zwitterionic solid acid provides mild activation. Acoustic cavitation enhances mass transfer without thermal degradation. |
| 2H-Pyrido[1,2-a]pyrimidine-2,4-dione + Aldehyde + Thiourea[5] | Iodine (Catalytic) | Acidic Medium, Reflux | 52–83% | Halogen bonding and mild Lewis acidity facilitate complex multi-ring fusions while tolerating sensitive functional groups. |
Self-Validating Experimental Protocol
To ensure high reproducibility and scientific integrity, the following step-by-step methodology utilizes the ultrasound-assisted, sulfamic acid-catalyzed route[3]. This protocol is designed as a self-validating system : the physical properties of the reaction mixture inherently filter out failures, ensuring that only the successful target compound proceeds to isolation.
Step-by-Step Methodology
Step 1: Stoichiometric Preparation
-
Action: In a 25 mL reaction vessel, combine equimolar amounts (1.0 mmol) of 2-aminopyridine, the target aromatic aldehyde, and the active methylene compound (e.g., 4-hydroxycoumarin).
-
Causality: Strict 1:1:1 stoichiometry is critical. Excess of any reagent can lead to competitive bis-adduct formation (e.g., two molecules of active methylene reacting with one aldehyde), which derails the cascade sequence.
Step 2: Catalytic Activation & Solvent Addition
-
Action: Add 10 mol% of Sulfamic acid (NH₂SO₃H) and suspend the mixture in 5 mL of aqueous ethanol (1:1 v/v).
-
Causality: Sulfamic acid is an eco-friendly, low-cost solid acid. Aqueous ethanol is chosen specifically for its differential solubility profile: it dissolves the starting materials and the catalyst, but acts as an antisolvent for the final cyclized product.
Step 3: Ultrasound-Assisted Cascade Reaction
-
Action: Subject the reaction flask to ultrasound irradiation (130 W, 20 kHz at 40% amplitude) at ambient temperature (28–30 °C) for 15–45 minutes. Monitor via TLC (Ethyl Acetate/Hexane).
-
Causality: Acoustic cavitation creates localized microscopic hot spots (high temperature and pressure) that overcome the activation energy of the aza-Michael addition and cyclization steps without raising the bulk temperature. This prevents the thermal decomposition of sensitive aldehyde substrates[3].
Step 4: Self-Purifying Isolation
-
Action: Upon completion, observe the precipitation of a highly crystalline solid. Filter the solid under vacuum and wash with cold aqueous ethanol.
-
Causality (Self-Validation): The rigid, hydrophobic nature of the fused pyrido[1,2-a]pyrimidine scaffold makes it insoluble in the cold aqueous ethanol matrix. Unreacted starting materials, side-products, and the water-soluble sulfamic acid catalyst remain trapped in the filtrate. If no precipitate forms, the cascade has failed at an intermediate stage, providing immediate visual feedback of protocol failure.
Step 5: Analytical Validation
-
Action: Confirm the molecular structure using ¹H NMR, ¹³C NMR, and HRMS.
-
Causality: In ¹H NMR, the definitive marker of success is the complete disappearance of the primary amine (-NH₂) protons of the 2-aminopyridine and the emergence of characteristic downfield shifts corresponding to the newly formed pyrimidine ring system. Single-crystal X-ray diffraction can be utilized to conclusively confirm the stereochemistry of the bridgehead bicyclic 6–6 heterocyclic compound[4].
Experimental Workflow Visualization
Figure 2: Self-validating experimental workflow for ultrasound-assisted MCR synthesis.
References
-
Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction ACS Combinatorial Science URL:[Link]
-
Three-Component Synthesis and Ring–Chain Tautomerism of Pyrido[1,2-a]pyrimidinecarbonitriles Russian Journal of Organic Chemistry (Pleiades Publishing) URL:[Link]
-
A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines ResearchGate URL:[Link]
-
An Expedient Three-component Synthesis of Novel Pyrido-pyrimidine Derivatives: Antimicrobial Activity, Molecular Docking, and ADME Studies R Discovery / Researcher.life URL:[Link]
-
Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives MDPI URL:[Link]
-
Ultrasound-Assisted Expedient and Green Synthesis of a New Series of Diversely Functionalized 7-Aryl/heteroarylchromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-ones via One-Pot Multicomponent Reaction under Sulfamic Acid Catalysis at Ambient Conditions ACS Sustainable Chemistry & Engineering URL:[Link]
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Application Note: In Vitro Anticancer Activity and Mechanistic Profiling of Pyrido[1,2-a]pyrimidine Derivatives
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction & Scientific Rationale
The development of small-molecule kinase and phosphatase inhibitors requires highly tunable, electron-deficient chemical scaffolds capable of forming specific hydrogen bonds within target allosteric or orthosteric pockets. The pyrido[1,2-a]pyrimidine core—characterized by a pyridine ring fused to a pyrimidine system—has emerged as a highly privileged bioisostere for purines. Its planar, rigid framework makes it an exceptional starting point for scaffold hopping strategies in oncology drug discovery[1].
Recent breakthroughs have demonstrated that specific substitutions on the pyrido[1,2-a]pyrimidine core yield potent anticancer agents capable of multi-target kinase inhibition and allosteric modulation of critical phosphatases like SHP2 (Src homology-2-containing protein tyrosine phosphatase 2)[1]. This application note synthesizes the mechanistic causality of these derivatives and provides field-proven, self-validating protocols for evaluating their in vitro efficacy.
Mechanisms of Action (MoA)
Allosteric Inhibition of SHP2
SHP2 is a critical node that paradoxically promotes receptor tyrosine kinase (RTK) signaling, driving the RAS-ERK and PI3K-AKT pathways[1]. Overexpression of SHP2 is heavily linked to tumor proliferation and survival. Recent scaffold hopping protocols have yielded pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., Compound 14i) that act as novel allosteric SHP2 inhibitors. By locking SHP2 in an auto-inhibited conformation, these derivatives effectively arrest the cell cycle at the G0/G1 phase, induce apoptosis, and heavily downregulate the phosphorylation of Akt and Erk1/2 in cancer cell lines like Kyse-520 (esophageal squamous cell carcinoma)[1].
Multi-Target Cytotoxicity via Pyrazolo-Fused Derivatives
Beyond SHP2, fusing a pyrazole ring to the core to create pyrazolo[4,3-e]pyrido[1,2-a]pyrimidines expands the target profile. Derivatives bearing halogenated aryl moieties (such as a 4-Br-phenyl group, Compound 7e) demonstrate broad-spectrum cytotoxicity against melanoma (A375), colon (HT29), and breast (MCF7) cancer cell lines[2]. In silico and in vitro models suggest these compounds engage multiple targets including DHFR, VEGFR2, and CDK6, while maintaining a favorable therapeutic index by sparing non-malignant fibroblasts (NIH 3T3)[2].
Figure 1: Mechanism of SHP2 allosteric inhibition by pyrido[1,2-a]pyrimidin-4-one derivatives, blocking downstream ERK/AKT signaling.
Quantitative Efficacy Data
The table below summarizes the in vitro biological activities of leading pyrido[1,2-a]pyrimidine derivatives, highlighting their potency and selectivity across various cell lines.
| Compound Scaffold | Primary Target / MoA | Cell Line | IC₅₀ / EC₅₀ | Selectivity & Notes |
| Pyrido[1,2-a]pyrimidin-4-one (Compound 14i) | SHP2 Allosteric Inhibitor | Kyse-520 (Esophageal) | 1.06 µM | Low toxicity to non-malignant HBMEC cells (IC₅₀ = 30.75 µM)[1]. |
| Pyrido[1,2-a]pyrimidin-4-one (Compound 14i) | SHP2 Allosteric Inhibitor | NCI-H358 (Lung) | Active | Displayed stronger inhibitory activity than the clinical standard SHP099[1]. |
| Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine (Compound 7e) | Multi-target (VEGFR2, CDK6) | A375 (Melanoma) | 9.1 µM | Most active derivative featuring a 4-Br-phenyl moiety[2]. |
| Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine (Compound 7e) | Multi-target (VEGFR2, CDK6) | NIH 3T3 (Fibroblast) | > 30 µM | Demonstrated non-toxicity against non-malignant control cells[2]. |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary causality checks to prevent false positives caused by compound precipitation or off-target toxicity.
Figure 2: Hit-to-lead validation workflow for evaluating novel pyrido[1,2-a]pyrimidine derivatives.
Protocol 1: In Vitro Anti-Proliferation Assay (CCK-8)
Causality Insight: The CCK-8 assay is prioritized over the traditional MTT assay for highly conjugated heterocyclic compounds. Pyrido[1,2-a]pyrimidines can occasionally precipitate in the DMSO solubilization step required for MTT, leading to erratic absorbance readings. CCK-8 utilizes a water-soluble tetrazolium salt (WST-8), eliminating this artifact.
-
Cell Seeding: Seed target cancer cells (e.g., Kyse-520, A375) and non-malignant control cells (e.g., HBMEC, NIH 3T3) into 96-well plates at a density of 3,000–5,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrido[1,2-a]pyrimidine derivatives in complete medium. Critical Control: Maintain a final DMSO concentration of ≤0.5% across all wells to prevent solvent-induced cytotoxicity. Include SHP099 as a positive control for SHP2-targeted derivatives[1].
-
Incubation: Treat cells for 48 to 72 hours.
-
Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 1–2 hours at 37°C.
-
Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.
Protocol 2: Cell Cycle and Apoptosis Analysis (Flow Cytometry)
Causality Insight: A reduction in cell viability in Protocol 1 could be due to cytostatic or cytotoxic effects. This flow cytometry protocol differentiates between the two, validating the G0/G1 cell cycle arrest characteristic of SHP2 inhibition[1].
-
Treatment & Harvesting: Treat cells with the derivative at 0.5×, 1×, and 2× its IC₅₀ value for 48 hours. Harvest cells using EDTA-free Trypsin to preserve cell surface phosphatidylserine.
-
Apoptosis Staining: Wash cells twice with cold PBS. Resuspend in 1× Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Cell Cycle Fixation (Parallel Sample): For cell cycle analysis, fix a separate aliquot of harvested cells in 70% cold ethanol overnight at -20°C. Wash with PBS, treat with RNase A (50 µg/mL), and stain with PI (50 µg/mL) for 30 minutes.
-
Acquisition: Analyze samples via flow cytometry (e.g., BD FACSCanto). Annexin V⁺/PI⁻ indicates early apoptosis; an accumulation of cells in the 2N DNA peak indicates G0/G1 arrest.
Protocol 3: Intracellular Signaling Validation (Western Blotting)
Causality Insight: Phenotypic changes must be correlated with target engagement. Probing for phosphorylated AKT and ERK1/2 confirms that the allosteric blockade of SHP2 successfully disrupts the downstream RAS-ERK and PI3K-AKT cascades[1].
-
Starvation & Stimulation: To synchronize signaling baselines, serum-starve cells for 12 hours prior to treatment. Pre-treat with the pyrido[1,2-a]pyrimidine derivative for 2 hours, followed by a 15-minute stimulation with EGF (Epidermal Growth Factor, 50 ng/mL) to activate RTK/SHP2 signaling.
-
Lysis: Lyse cells on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical for preserving p-AKT and p-ERK states).
-
Electrophoresis & Transfer: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Immunoblotting: Block with 5% BSA in TBST. Probe overnight at 4°C with primary antibodies against SHP2, p-ERK1/2 (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and GAPDH (loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using ECL chemiluminescence. A successful SHP2 inhibitor will show a dose-dependent decrease in p-ERK1/2 and p-AKT band intensities relative to total protein levels.
References
-
Zhang, L., Ma, W., Chen, Y., Chen, Z., Wang, F., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors . Bioorganic Chemistry, 151, 107661. Available at:[Link]
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Horchani, M., Heise, N. V., Hoenke, S., Csuk, R., Harrath, A. H., Ben Jannet, H., & Romdhane, A. (2021). Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents . International Journal of Molecular Sciences, 22(19), 10258. Available at:[Link]
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Application Notes & Protocols: Utilizing Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate in Cell-Based Assays
Introduction: The Pyrido[1,2-a]pyrimidine Scaffold in Drug Discovery
The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] This fused ring system is of significant interest due to its presence in molecules demonstrating anticancer, anti-inflammatory, and antiallergy properties.[1][2][3] Derivatives of this scaffold have been investigated as potent and selective inhibitors of various enzymes, including protein kinases and nitric oxide synthases, which are critical targets in oncology and inflammatory diseases.[4][5][6][7]
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a specific derivative belonging to this promising class of compounds. Its structural features suggest potential as a modulator of key cellular signaling pathways. These application notes provide a comprehensive guide for researchers on the effective use of this compound in fundamental cell-based assays to elucidate its biological activity, mechanism of action, and therapeutic potential.
Section 1: Postulated Mechanism of Action
While direct studies on Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate are emerging, the broader family of pyrido[1,2-a]pyrimidines and related structures have been extensively shown to function as ATP-competitive inhibitors of protein kinases.[7] Kinases such as Akt1/2 and Pim-1, which are central nodes in cell survival, proliferation, and apoptosis pathways, are known targets for similar scaffolds.[5][8] Inhibition of these kinases disrupts downstream signaling, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly in cancer cells that exhibit aberrant kinase activity.[5][8]
Therefore, a primary hypothesis is that this compound inhibits one or more protein kinases in the PI3K/Akt/mTOR or related survival pathways. This inhibition would lead to a decrease in anti-apoptotic signals and an increase in pro-apoptotic factors, ultimately culminating in the activation of effector caspases like caspase-3 and caspase-7.
Caption: Standard workflow for an MTT-based cell viability assay.
3.3 Data Presentation and Analysis: After correcting for background absorbance, calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | Compound IC50 (µM) after 48h |
| A549 (Lung Carcinoma) | 8.5 µM |
| MCF-7 (Breast Adenocarcinoma) | 5.2 µM |
| DU145 (Prostate Carcinoma) | 12.1 µM |
| HUVEC (Non-cancerous) | > 50 µM |
| Table 1: Example IC50 data for Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate across various cell lines. Data is illustrative. |
Section 4: Mechanistic Elucidation: Apoptosis Induction
If the compound reduces cell viability, the next logical step is to determine if it does so by inducing apoptosis. A direct and sensitive method is to measure the activity of effector caspases 3 and 7, which are key executioners of the apoptotic program.
4.1 Principle: Luminescent "add-mix-measure" assays, such as Caspase-Glo® 3/7, utilize a proluminescent substrate containing the DEVD peptide sequence, which is specific for caspase-3 and -7. [9]When caspases are active, they cleave the substrate, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity. [9][10] 4.2 Experimental Protocol (Caspase-Glo® 3/7 Assay):
-
Assay Setup: Seed cells and treat with the compound at concentrations around the pre-determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) in an opaque-walled 96-well plate suitable for luminescence. Include positive (e.g., Staurosporine) and vehicle controls.
-
Incubation: Incubate for a period shorter than the viability assay, as caspase activation precedes cell death (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. [9]6. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Caption: Workflow for a luminescent caspase-3/7 activity assay.
4.3 Data Presentation: Results are typically expressed as a fold change in luminescence over the vehicle-treated control, indicating the relative increase in caspase-3/7 activity.
| Treatment (24h) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control (0.1% DMSO) | 1.0 |
| Compound (0.5x IC50) | 2.8 |
| Compound (1x IC50) | 6.5 |
| Compound (2x IC50) | 11.2 |
| Table 2: Example data showing dose-dependent activation of caspase-3/7 in MCF-7 cells. Data is illustrative. |
Section 5: Mechanistic Elucidation: Cell Cycle Analysis
Many cytotoxic compounds, particularly kinase inhibitors, exert their effects by disrupting the normal progression of the cell cycle. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to investigate these effects. [11][12] 5.1 Principle: Propidium iodide is a fluorescent intercalating agent that binds to DNA. [13]The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [11] 5.2 Experimental Protocol (PI Staining for Flow Cytometry):
-
Cell Culture: Culture and treat cells in 6-well plates with the compound (e.g., at IC50 concentration) for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells to ensure apoptotic populations are included. Centrifuge the cell suspension at 300-500 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet. While gently vortexing, add 1-5 mL of ice-cold 70% ethanol dropwise to fix the cells. [14][15]This step permeabilizes the cells and preserves their morphology.
-
Incubate on ice for at least 30 minutes or store at -20°C for several weeks. [12]5. Staining: Centrifuge the fixed cells and wash twice with PBS. [14]6. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). [12][13]Causality: RNase A is crucial to degrade cellular RNA, ensuring that PI only stains DNA for accurate cell cycle analysis. [11]7. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. Use appropriate gating strategies to exclude doublets and debris. [14]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
References
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
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Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
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Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
- Van der Veken, P., et al. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry, 17(14), 5029-5037.
- Rampersad, S. N. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 14896.
- Wu, Z., et al. (2008). Development of pyridopyrimidines as potent Akt1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1274-1279.
- Choi, H. G., et al. (2011). Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry, 54(19), 6506-6510.
- Norman, M. H., et al. (2005). Discovery and in Vitro Evaluation of Potent Kinase Inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 15(16), 3749-3753.
- Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590.
- Dorsey, J. F., et al. (2000). The Pyrido[2,3-d]pyrimidine Derivative PD180970 Inhibits p210Bcr-Abl Tyrosine Kinase and Induces Apoptosis of K562 Leukemic Cells. Cancer Research, 60(12), 3127-3131.
- El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11468-11484.
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PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. Retrieved from [Link]
- Stary, D., et al. (2022). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules, 27(19), 6524.
- Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590.
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ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Retrieved from [Link]
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PubChem. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
- Althuis, T. H., et al. (1981). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 24(7), 878-882.
- Janez, M., et al. (2023). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry, 88(19), 13615-13629.
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Dana Bioscience. (n.d.). 8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid 50mg. Retrieved from [Link]
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Application Note: Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate as a Core Scaffold for PI3K/mTOR Kinase Inhibitors
Introduction
The phosphoinositide 3-kinase (PI3K) signaling cascade is a master regulatory network governing cellular proliferation, survival, and metabolic homeostasis. Dysregulation of this pathway—frequently driven by PIK3CA activating mutations or the deletion of the PTEN tumor suppressor—is a fundamental driver in a vast array of human malignancies[1, 3]. Consequently, the development of isoform-selective PI3K inhibitors and dual PI3K/mTOR inhibitors remains a focal point in oncology drug discovery.
To achieve potent and selective kinase inhibition, medicinal chemists rely on privileged heterocyclic scaffolds capable of mimicking the adenine ring of ATP. The pyrido[1,2-a]pyrimidine bicyclic system is one such highly versatile pharmacophore [1, 5]. Within this chemical space, Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate serves as a critical synthetic precursor and a baseline structural anchor. Its unique zwitterionic resonance and hydrogen-bonding profile allow it to dock efficiently into the highly conserved hinge region of the kinase ATP-binding pocket.
Mechanistic Insights & Structural Rationale
The transition from a basic ester scaffold to a clinical-grade kinase inhibitor is governed by strict structure-activity relationship (SAR) principles. The 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate core provides several distinct vectors for optimization:
-
Hinge Region Anchoring: The carbonyl oxygen at the C4-position and the nitrogen atoms within the pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the kinase hinge region backbone (e.g., Val851 in PI3Kα or Val848 in PI3Kβ) [3].
-
Vectorial Derivatization at C3: The methyl carboxylate group at the 3-position exhibits baseline affinity but is synthetically primed for amidation. Converting this ester into bulky carboxamides allows the molecule to project deeply into the kinase affinity pocket, driving isoform selectivity (e.g., distinguishing PI3Kβ from PI3Kα) [1].
-
Solvent Exposure & Specificity (C2/C7/C9): Substitutions around the ring system, particularly the introduction of a morpholine ring at the C2 position, are classic motifs. The morpholine oxygen provides an additional critical hydrogen bond to the hinge region, drastically increasing biochemical potency [1, 2].
Fig 1. PI3K/AKT/mTOR signaling cascade and nodes of inhibition by pyrido[1,2-a]pyrimidines.
Data Presentation: Representative SAR Profile
To illustrate the optimization trajectory from the baseline methyl ester scaffold to an optimized lead compound (akin to TGX-221 analogs), Table 1 summarizes representative quantitative data demonstrating how derivatization dictates potency and selectivity.
Table 1: Representative SAR Profile of Pyrido[1,2-a]pyrimidine Derivatives
| Compound Stage | C2 Substitution | C3 Substitution | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Base Scaffold | -H | -COOCH₃ | >10,000 | >10,000 | >10,000 |
| Intermediate | -Morpholine | -COOCH₃ | 4,500 | 1,200 | 8,000 |
| Optimized Lead | -Morpholine | -CONH-Aniline | 850 | 15 | 120 |
Note: The base methyl ester exhibits weak binding. The addition of the C2-morpholine establishes the primary hinge interaction, while the C3-aniline amide drives sub-nanomolar affinity and high selectivity for the PI3Kβ isoform.
Experimental Protocols: Kinase Inhibition Evaluation
To robustly validate the efficacy of synthesized pyrido[1,2-a]pyrimidine derivatives, a self-validating assay cascade must be employed. This involves confirming direct biochemical target engagement followed by cellular pathway suppression.
Protocol A: In Vitro ADP-Glo™ Lipid Kinase Assay (PI3Kβ)
Causality & Logic: Traditional kinase assays rely on hazardous radioactive ATP (³²P). The ADP-Glo assay provides a safer, high-throughput luminescent alternative. Because PI3K phosphorylates the lipid substrate PIP2 to PIP3, generating ADP as a byproduct, the resulting luminescence is directly proportional to kinase activity. Depleting unreacted ATP prior to detection ensures a high signal-to-noise ratio, preventing false positives[2].
Step-by-Step Methodology:
-
Reagent Preparation: Dilute recombinant PI3Kβ enzyme in 2.5X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20). Prepare a 2.5X substrate working solution containing PIP2:3PS lipid substrate and ultra-pure ATP. Crucial: Maintain ATP at 100 µM (near the Kₘ) to ensure accurate competitive inhibition kinetics.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrido[1,2-a]pyrimidine derivative in 100% DMSO. Transfer to a 384-well assay plate, ensuring the final assay DMSO concentration remains below 1% to prevent enzyme denaturation.
-
Kinase Reaction: Add 4 µL of the PI3Kβ enzyme solution to the compound wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibrium. Initiate the reaction by adding 4 µL of the PIP2/ATP substrate solution.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 8 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection: Add 16 µL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes in the dark.
-
Data Analysis: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Fig 2. Step-by-step workflow of the luminescent ADP-Glo in vitro lipid kinase assay.
Protocol B: Cellular Target Engagement via pAKT (Ser473) AlphaLISA
Causality & Logic: Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability and efflux pump activity. Because AKT is the direct downstream effector recruited to the membrane by PIP3 and subsequently phosphorylated by mTORC2 at Ser473, quantifying intracellular pAKT(Ser473) levels serves as an accurate, direct biomarker for dual PI3K/mTOR pathway suppression [4].
Step-by-Step Methodology:
-
Cell Seeding: Seed a PTEN-deficient cell line (e.g., PC3 prostate cancer cells) at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with varying concentrations of the optimized pyrido[1,2-a]pyrimidine inhibitor for 2 hours.
-
Lysis: Aspirate the media and immediately add AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails. Agitate on a plate shaker for 10 minutes at 400 rpm.
-
Immunoassay: Transfer 10 µL of the lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Beads conjugated to a pan-AKT antibody and a biotinylated anti-pAKT(Ser473) antibody. Incubate for 2 hours at room temperature.
-
Signal Generation: Under subdued lighting conditions, add 5 µL of Streptavidin-coated Donor Beads. Incubate for 30 minutes.
-
Readout: Read the plate on an AlphaScreen-compatible reader (Excitation: 680 nm, Emission: 615 nm). The proximity of the donor and acceptor beads, mediated by the presence of pAKT, generates a luminescent signal inversely proportional to the efficacy of the kinase inhibitor.
References
-
Barlaam, B., et al. (2014). Discovery of 9-(1-anilinoethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Zheng, Z., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3K Inhibitors. Molecules (Semantic Scholar / MDPI).[Link]
-
Zunder, E. R., et al. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Biomolecules (MDPI). [Link]
-
Mistry, H., et al. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Medicinal Chemistry Letters.[Link]
-
Singh, R., et al. (2016). Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. The Journal of Organic Chemistry (ACS Publications).[Link]
Application Note: Microwave-Assisted Synthesis of Pyrido[1,2-a]pyrimidine Derivatives
Executive Summary
Pyrido[1,2-a]pyrimidines represent a privileged class of aza-bridgehead fused heterocyclic scaffolds, demonstrating a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities[1]. Traditional synthetic routes toward these derivatives often rely on prolonged conventional heating (refluxing for 4–24 hours), which frequently results in thermal degradation, poor atom economy, and the generation of complex side-product mixtures[2].
This application note details a highly optimized, microwave-assisted organic synthesis (MAOS) protocol for the rapid generation of highly substituted 4H-pyrido[1,2-a]pyrimidines. By leveraging dielectric heating, this methodology accelerates the reaction kinetics of multi-component condensations, reducing reaction times to mere minutes while significantly enhancing overall yields and product purity[2]. This guide is designed for medicinal chemists and drug development professionals seeking scalable, eco-friendly, and high-throughput methodologies for library generation.
Mechanistic Causality: The Microwave Advantage
The transition from conventional conductive heating to microwave irradiation is not merely a change in the heat source; it fundamentally alters the energy transfer dynamics within the reaction mixture.
In the synthesis of pyrido[1,2-a]pyrimidines, the reaction proceeds through highly polar intermediates. Microwave irradiation (typically at 2.45 GHz) directly couples with the dipole moments of these intermediates and polar solvents (e.g., ethanol or polyethylene glycol)[3]. This dielectric heating causes rapid molecular friction, leading to localized superheating. According to the Arrhenius equation, this instantaneous and homogeneous temperature spike drastically lowers the activation energy barrier of the rate-determining step, favoring the desired intramolecular cyclization over competing intermolecular side reactions[4].
Workflow for the microwave-assisted synthesis of pyrido[1,2-a]pyrimidines.
Reaction Pathway: Three-Component One-Pot Synthesis
To maximize structural diversity, this protocol utilizes a one-pot, three-component reaction involving 2-aminopyridines, dialkyl acetylenedicarboxylates, and isocyanides[1].
Mechanistic Breakdown:
-
Zwitterion Formation: The reaction is initiated by the nucleophilic addition of the isocyanide to the electron-deficient dialkyl acetylenedicarboxylate, generating a highly reactive 1:1 zwitterionic intermediate[1].
-
Trapping and Protonation: The 2-aminopyridine acts as a nucleophile, trapping the zwitterion. A subsequent proton transfer yields a transient ketenimine intermediate[1].
-
Intramolecular Cyclization: Driven by the thermodynamic stability of the fused ring system, the ketenimine undergoes rapid intramolecular cyclization followed by rearrangement and aromatization to afford the target 4H-pyrido[1,2-a]pyrimidine core[1].
Mechanistic pathway for the 3-component synthesis of pyrido[1,2-a]pyrimidines.
Experimental Protocols
Protocol A: Solvent-Free Microwave Synthesis of 4H-Pyrido[1,2-a]pyrimidines
This protocol is designed as a self-validating system. The absence of solvent maximizes the concentration of reactive species, while the microwave irradiation provides the necessary activation energy.
Materials Required:
-
2-Aminopyridine derivatives (1.0 mmol)
-
Dialkyl acetylenedicarboxylate (e.g., dimethyl or diethyl) (1.0 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide or cyclohexyl isocyanide) (1.0 mmol)
-
Dedicated microwave synthesis reactor (e.g., CEM Discover or Milestone FlexiWAVE)[2]
Step-by-Step Methodology:
-
Reagent Loading: To a 10 mL microwave-transparent quartz or heavy-walled glass vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol) and dialkyl acetylenedicarboxylate (1.0 mmol).
-
Causality Note: Add the acetylenedicarboxylate dropwise to prevent highly exothermic localized polymerization.
-
-
Isocyanide Addition: Introduce the isocyanide (1.0 mmol) to the mixture. Seal the vial immediately with a Teflon-lined crimp cap to prevent the volatilization of the isocyanide.
-
Microwave Irradiation: Place the vessel into the microwave reactor. Set the parameters to 100 °C with a maximum power output of 150 W. Irradiate for 8–10 minutes under continuous stirring.
-
Self-Validation (In-Process Control): After cooling to 50 °C via compressed air, extract a 5 µL aliquot and perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The disappearance of the 2-aminopyridine spot (typically Rf ~0.2) and the emergence of a highly fluorescent blue/green spot under 254 nm UV light confirms reaction completion[2].
-
Workup & Isolation: Cool the reaction mixture to room temperature. Add 5 mL of cold ethanol to precipitate the product. Filter the solid under a vacuum, wash with cold diethyl ether (2 × 3 mL), and dry under a high vacuum.
-
Purity Verification: Confirm the absence of the characteristic isocyanide stretching frequency (~2140 cm⁻¹) via FT-IR. Purity should exceed 95% by HPLC.
Protocol B: Green Aqueous/Ethanolic Cyclocondensation
For substrates prone to charring under solvent-free conditions, a green solvent system is employed.
-
Dissolve 2-aminopyridine (1.0 mmol) and the appropriate β-keto ester or acetylenic ester (1.0 mmol) in 3 mL of a 1:1 Ethanol/Water mixture[3].
-
Add a catalytic amount (5 mol%) of a green catalyst, such as an acidic ionic liquid (e.g., [CMMIM][BF4–]) or simply 2 drops of glacial acetic acid[5].
-
Irradiate in the microwave reactor at 90 °C for 12 minutes (Power: 100 W).
-
Upon cooling, the product naturally crystallizes from the aqueous-ethanolic matrix due to decreased solubility at lower temperatures. Filter and wash with ice-cold water.
Quantitative Data & Comparative Analysis
The superiority of the microwave-assisted protocol is evident when compared to conventional reflux methodologies. The localized dielectric heating not only accelerates the reaction but prevents the formation of thermodynamically favored, but unwanted, polymeric byproducts[2].
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Reaction Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (MAOS) | Mechanistic Rationale for Difference |
| Reaction Time | 4.0 – 8.0 Hours | 8 – 12 Minutes | Dielectric heating lowers the activation energy barrier instantly[2]. |
| Average Yield | 45% – 60% | 85% – 95% | Rapid kinetics prevent the degradation of the ketenimine intermediate[1]. |
| Solvent Requirement | High volumes of toxic solvents (e.g., Toluene, DMF) | Solvent-free or Green Solvents (EtOH/H₂O) | High localized concentration of reagents drives the multi-component reaction[3]. |
| Workup Complexity | Complex (Requires Column Chromatography) | Simple (Direct Precipitation/Filtration) | Lack of thermal degradation side-products allows for direct crystallization[2]. |
| Energy Consumption | High (Continuous heating over hours) | Low (Short bursts of targeted energy) | Highly efficient energy transfer directly to polar molecules. |
References
-
[2] K. Sreekanth, and Anjali Jha. "Microwave Assisted Synthesis and Antimicrobial Evaluation of Novel 4h-Pyrido [1, 2-A] Pyrimidine Derivatives." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2018. URL:
-
[3] IntechOpen. "Greener Approach towards the Synthesis of Nitrogen Based Heterocycles." IntechOpen, 2022. URL:
-
[1] ResearchGate. "A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines." Tetrahedron, 2007. URL:
-
[4] PMC. "Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade." Molecules, 2022. URL:
-
[5] PMC. "[CMMIM][BF4–] Ionic Liquid-Catalyzed Facile, One-Pot Synthesis of Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-ones: Evaluation of Their Photophysical Properties and Theoretical Calculations." ACS Omega, 2023. URL:
Sources
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- 2. rjpbcs.com [rjpbcs.com]
- 3. Greener Approach towards the Synthesis of Nitrogen Based Heterocycles | IntechOpen [intechopen.com]
- 4. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [CMMIM][BF4–] Ionic Liquid-Catalyzed Facile, One-Pot Synthesis of Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-ones: Evaluation of Their Photophysical Properties and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Pyrido[1,2-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile core, offering insights into the rational design of novel therapeutic agents. We will delve into synthetic strategies, key SAR findings across different therapeutic areas, and detailed protocols for biological evaluation.
The Pyrido[1,2-a]pyrimidine Core: A Foundation for Diverse Bioactivity
The pyrido[1,2-a]pyrimidine ring system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom.[2] This rigid scaffold provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive starting point for drug discovery. The numbering of the pyrido[1,2-a]pyrimidine core is crucial for discussing substitution patterns in SAR studies.
Caption: General structure of the pyrido[1,2-a]pyrimidine core with numbering.
The diverse biological activities of pyrido[1,2-a]pyrimidine derivatives, ranging from anticancer and antimalarial to anti-inflammatory effects, underscore the importance of systematic SAR studies to optimize their therapeutic potential.[1][3]
Crafting Diversity: Synthetic Pathways to Pyrido[1,2-a]pyrimidine Libraries
A cornerstone of any successful SAR campaign is the efficient synthesis of a diverse library of analogs. Several synthetic strategies have been developed for the construction of the pyrido[1,2-a]pyrimidine scaffold. A common and versatile approach involves the condensation of 2-aminopyridine derivatives with β-ketoesters or their equivalents.[4]
Caption: A generalized workflow for the synthesis of a pyrido[1,2-a]pyrimidine library.
Protocol: Synthesis of a 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Library
This protocol is adapted from a method used to generate novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives for anticancer screening.[5]
Step 1: Synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
-
To a solution of a substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the intermediate to precipitate.
-
Filter the solid and wash with cold ethanol.
-
The collected solid is then added to a high-boiling point solvent like diphenyl ether and heated to 240-250 °C for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and purify by recrystallization or column chromatography to yield the desired ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
Step 2: Amide Coupling to Generate the Final Library
-
Suspend the ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (1.0 eq) in a suitable solvent like methanol.
-
Add the desired substituted aliphatic or aromatic amine (1.2 eq).
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold methanol and dry under vacuum to obtain the final pyrido[1,2-a]pyrimidine-3-carboxamide derivatives.
Application Notes: Decoding SAR in Key Therapeutic Areas
Anticancer Activity: Targeting Key Signaling Pathways
The pyrido[1,2-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents, particularly kinase inhibitors.[6]
SHP2 Inhibition:
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical node in cellular signaling pathways, and its over-activation is linked to various cancers.[7] Recently, pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as novel allosteric inhibitors of SHP2.[7]
Key SAR Insights for SHP2 Inhibitors:
-
Scaffold Rigidity: An initial lead compound with a rigid structure showed good inhibitory activity, but its potency was limited. Molecular docking studies suggested that the rigidity hindered the formation of an optimal "bidentate ligand" interaction with the protein.[7]
-
Linker Flexibility: The introduction of a sulfur atom as a linker between the pyrido[1,2-a]pyrimidin-4-one core and a 7-aryl group enhanced the flexibility of the molecule. This modification led to a significant increase in enzymatic activity against full-length SHP2.[7]
-
Cellular Activity: The optimized flexible analog, 14i , demonstrated high antiproliferative activity against cancer cell lines like Kyse-520 and low toxicity against normal cells.[7] Mechanistic studies revealed that this compound induced apoptosis, arrested the cell cycle at the G0/G1 phase, and downregulated the phosphorylation of Akt and Erk1/2.[7]
Caption: Inhibition of the SHP2-mediated RAS-ERK pathway by pyrido[1,2-a]pyrimidine derivatives.
| Compound | Target | IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 13a | SHP2 | - | - | - | [7] |
| 14i | SHP2 | 0.104 | Kyse-520 | 1.06 | [7] |
| SHP099 | SHP2 | - | NCI-H358 | > 14i | [7] |
| SHP099 | SHP2 | - | MIA-PaCa2 | > 14i | [7] |
Antimalarial Activity: Combating a Global Health Threat
Malaria remains a significant global health issue, and the emergence of drug-resistant parasite strains necessitates the discovery of new antimalarial agents.[8] Pyrido[1,2-a]pyrimidin-4-ones have been investigated as a promising new class of antimalarials.[3]
Key SAR Insights for Antimalarial Activity:
-
Core Scaffold: SAR studies have indicated that the B-ring unsubstituted pyrido[1,2-a]pyrimidine scaffold is crucial for the antimalarial activity of the evaluated derivatives.[3]
-
Substituents at Position 3: The introduction of various carbamate and carboxamide moieties at the 3-position has been explored. Compounds with a 3-fluorobenzyl carbamate or a 4-(trifluoromethyl)benzyl carboxamide showed moderate activity against the chloroquine-sensitive Pf 3D7 strain of Plasmodium falciparum.[3]
-
Physicochemical Properties: A significant challenge with some related antimalarial scaffolds, like pyrido[1,2-a]benzimidazoles, has been poor aqueous solubility and suboptimal pharmacokinetics. The exploration of scaffolds like imidazo[1,2-a]pyrimidines and pyrimido[1,2-a]benzimidazoles has been aimed at improving these properties while maintaining high antiplasmodial activity.[8]
Anti-inflammatory Activity: Modulating Nitric Oxide Synthases
Chronic inflammation is implicated in a wide range of diseases. Pyrido[1,2-a]pyrimidines have been evaluated as inhibitors of nitric oxide synthases (NOS), enzymes that play a key role in inflammation.[9]
Key SAR Insights for NOS Inhibition:
-
Aroyl Group at Position 3: The nature of the aroyl group at the 3-position significantly influences inhibitory activity. Compounds bearing a biphenyloyl, benzyloxybenzoyl, or naphthoyl group displayed the highest inhibitory effects.[9]
-
Methyl Substitution: The introduction of a methyl group at the 8-position of the pyrido[1,2-a]pyrimidine core further increased the inhibitory potency.[9]
-
Selectivity: Some of the synthesized compounds exhibited promising inhibitory effects with selectivity towards the inducible NOS (iNOS) isoform.[9]
Protocols for Robust Biological Evaluation
Protocol: In Vitro Kinase Inhibition Assay (e.g., for SHP2)
This protocol is a generalized procedure for assessing the enzymatic inhibition of a kinase or phosphatase like SHP2.
Materials:
-
Recombinant full-length SHP2 enzyme
-
A suitable substrate peptide (e.g., a phosphopeptide)
-
ATP (for kinases) or a suitable buffer for phosphatases
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
A detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit like ADP-Glo™)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to achieve the final desired concentrations.
-
In a 384-well plate, add the recombinant SHP2 enzyme.
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the enzymatic reaction by adding the substrate peptide.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol assesses the cytotoxic effects of the test compounds on cancer cell lines.[10]
Materials:
-
Human cancer cell line (e.g., Kyse-520)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilizing solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Conclusion and Future Perspectives
The pyrido[1,2-a]pyrimidine scaffold continues to be a highly valuable template in drug discovery. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective modulators of various biological targets. Future research in this area will likely focus on leveraging computational methods for more rational drug design, exploring novel biological targets for this scaffold, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their in vitro potency into in vivo efficacy. The versatility of the pyrido[1,2-a]pyrimidine core ensures its continued relevance in the quest for novel therapeutics.
References
- Ghorab, M. M., et al. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry, 17(14), 5145-5154.
- N'Da, D. D., et al. (2022). Structure-activity and structure-property relationships of antimalarial pyrimido[1,2-a]benzimidazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines. OpenUCT.
- Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661.
- Various Authors. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
- Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 212-220.
- Various Authors. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Various Authors. (2011). Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry.
- Various Authors. (n.d.). An overview on synthesis and biological activity of pyrimidines. SciSpace.
- Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590.
- Various Authors. (2025). Application of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and Its Isomers in Medicinal Chemistry: A Detailed Overview. Benchchem.
- Various Authors. (n.d.). Discovery of pyrido [1,2-a] pyrimidinone derivatives as non-covalent pan-FGFR inhibitor.
- Toche, R. B., et al. (n.d.). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.
- Various Authors. (2016). Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen. Organic & Biomolecular Chemistry, 14(4), 1235-1244.
Sources
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- 2. Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Structure-activity and structure-property relationships of antimalarial pyrimido[1,2-a]benzimidazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines [open.uct.ac.za]
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Application of Pyrido[1,2-a]pyrimidines as Nitric Oxide Synthase Inhibitors: A Technical Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of pyrido[1,2-a]pyrimidine derivatives as inhibitors of nitric oxide synthases (NOS). This guide delves into the scientific rationale, mechanism of action, structure-activity relationships, and detailed protocols for the evaluation of these promising compounds.
Introduction: The Dual Role of Nitric Oxide and the Rationale for NOS Inhibition
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes.[1] Synthesized by a family of three distinct nitric oxide synthase (NOS) isoforms—neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3)—NO's effects are concentration- and location-dependent. While constitutively expressed nNOS and eNOS produce low levels of NO crucial for neurotransmission and vascular homeostasis respectively, the high-output iNOS is primarily expressed during inflammatory and immune responses.[1]
Overproduction of NO by iNOS is implicated in the pathophysiology of numerous diseases, including chronic inflammation, sepsis, and neurodegenerative disorders. This has established the selective inhibition of iNOS as a compelling therapeutic strategy. The pyrido[1,2-a]pyrimidine scaffold has emerged as a promising chemotype for the development of potent and selective NOS inhibitors.
Pyrido[1,2-a]pyrimidines as a Privileged Scaffold for NOS Inhibition
The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Several derivatives have been synthesized and evaluated as potent inhibitors of nitric oxide synthases, with some exhibiting promising selectivity for the inducible isoform (iNOS).[2]
Mechanism of Action
While the precise mechanism of action for all pyrido[1,2-a]pyrimidine derivatives as NOS inhibitors is an area of ongoing investigation, evidence for related pyrimidine-based compounds suggests potential interference with the enzyme's dimerization.[3][4] NOS enzymes are active as homodimers, and disruption of this quaternary structure leads to a loss of catalytic function. Some pyrimidine-imidazole derivatives have been shown to bind to the heme prosthetic group within the iNOS monomer, preventing the formation of the active dimer.[3][4]
It is also plausible that some pyrido[1,2-a]pyrimidine derivatives act as competitive inhibitors at the L-arginine binding site, given the structural similarities of the heterocyclic core to the guanidinium group of L-arginine. Further kinetic and structural studies are required to fully elucidate the binding modes of this chemical class.
Structure-Activity Relationship (SAR) of 3-Aroylpyrido[1,2-a]pyrimidines
Systematic modification of the pyrido[1,2-a]pyrimidine scaffold has provided valuable insights into the structural requirements for potent and selective NOS inhibition. A key study on a series of 3-aroylpyrido[1,2-a]pyrimidines revealed the following SAR trends[2]:
-
Aroyl Group at Position 3: The nature of the aromatic substituent at the 3-position is a critical determinant of inhibitory activity. Compounds bearing bulky and lipophilic aroyl groups, such as biphenyloyl, benzyloxybenzoyl, or naphthoyl, generally exhibit the highest potency.
-
Substitution on the Pyrido[1,2-a]pyrimidine Core: The introduction of a methyl group at the 8-position of the heterocyclic core has been shown to further enhance the inhibitory effect.
The following table summarizes the qualitative SAR for a selection of 3-aroylpyrido[1,2-a]pyrimidine derivatives based on available literature.
| Compound ID | R (Aroyl Group at Position 3) | R1 (Substitution at Position 8) | iNOS Inhibitory Activity | Selectivity Profile |
| 1 | Biphenyloyl | H | High | Selective for iNOS |
| 2 | Benzyloxybenzoyl | H | High | Selective for iNOS |
| 3 | Naphthoyl | H | High | Selective for iNOS |
| 4 | Biphenyloyl | CH₃ | Very High | Selective for iNOS |
| 5 | Benzyloxybenzoyl | CH₃ | Very High | Selective for iNOS |
| 6 | Naphthoyl | CH₃ | Very High | Selective for iNOS |
Data is synthesized from qualitative descriptions in the cited literature.[2] Quantitative IC50 values are not publicly available in the reviewed sources.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of the pyrido[1,2-a]pyrimidine scaffold and the subsequent evaluation of its derivatives as NOS inhibitors.
Synthesis of the Pyrido[1,2-a]pyrimidine Scaffold
A general and efficient method for the synthesis of the 4-oxo-4H-pyrido[1,2-a]pyrimidine core involves a one-pot, three-component condensation reaction.
Protocol 1: One-Pot Synthesis of Substituted 4H-Pyrido[1,2-a]pyrimidines
Materials:
-
Substituted 2-aminopyridine
-
Aldehyde
-
β-ketoester (e.g., ethyl acetoacetate)
-
Trifluoromethanesulfonic acid (TfOH) or a similar acid catalyst
-
Toluene or another suitable solvent
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminopyridine (1.0 eq), the aldehyde (1.1 eq), and the β-ketoester (1.5 eq) in toluene.
-
Add a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4H-pyrido[1,2-a]pyrimidine derivative.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Diagram: General Synthesis of 4H-Pyrido[1,2-a]pyrimidines
Caption: One-pot synthesis of the pyrido[1,2-a]pyrimidine core.
In Vitro Evaluation of NOS Inhibitory Activity
Two primary methods are widely used to assess the inhibitory potential of compounds against NOS isoforms: the Griess assay, which measures the accumulation of nitrite (a stable oxidation product of NO), and the L-arginine to L-citrulline conversion assay, which directly measures enzyme activity.
Protocol 2: Griess Assay for Nitrite Determination in Cell Culture
This protocol is adapted for use with macrophage cell lines, such as RAW 264.7, which are commonly used to study iNOS induction and inhibition.[2]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Pyrido[1,2-a]pyrimidine test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrido[1,2-a]pyrimidine test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., L-NMMA).
-
iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Nitrite Standard Curve: Prepare a serial dilution of the sodium nitrite standard in cell culture medium to generate a standard curve (e.g., from 100 µM to 0 µM).
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the IC₅₀ value for each test compound.
Diagram: Griess Assay Workflow
Caption: Workflow for the Griess assay in cell culture.
Protocol 3: L-Arginine to L-Citrulline Conversion Assay
This assay provides a direct measure of NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS
-
[³H]-L-arginine
-
NADPH
-
Calcium chloride (for nNOS and eNOS)
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
Pyrido[1,2-a]pyrimidine test compounds
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., HEPES buffer, pH 7.4), NADPH, CaCl₂, calmodulin (for nNOS/eNOS), and BH4.
-
Inhibitor Addition: Add the pyrido[1,2-a]pyrimidine test compound at various concentrations or the vehicle control.
-
Enzyme Addition: Add the purified NOS enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding [³H]-L-arginine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.
-
Separation of [³H]-L-citrulline:
-
Prepare a column with Dowex AG 50W-X8 resin.
-
Apply the reaction mixture to the column. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.
-
Wash the column with water and collect the eluate.
-
-
Quantification:
-
Add the eluate to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the amount of [³H]-L-citrulline formed and determine the inhibitory activity and IC₅₀ values for each compound against each NOS isoform.
Therapeutic Potential and Future Directions
The selective inhibition of iNOS by certain pyrido[1,2-a]pyrimidine derivatives holds significant therapeutic promise for a range of diseases characterized by inflammation and excessive NO production.
-
Anti-Inflammatory Applications: By downregulating the production of pro-inflammatory NO, these compounds could be beneficial in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
-
Neuroprotection: In neurodegenerative diseases like Parkinson's and Alzheimer's disease, iNOS-mediated neuroinflammation contributes to neuronal damage. Selective iNOS inhibitors could therefore offer a neuroprotective strategy.
Future research should focus on obtaining quantitative SAR data to guide the design of more potent and selective inhibitors. Furthermore, in vivo studies in relevant animal models are crucial to validate the therapeutic efficacy and assess the pharmacokinetic and safety profiles of lead compounds. The exploration of different substitution patterns on the pyrido[1,2-a]pyrimidine core may also lead to the discovery of novel inhibitors with improved drug-like properties.
References
-
Nagpal, L., Haque, M. M., Saha, A., Mukherjee, N., Ghosh, A., Ranu, B. C., Stuehr, D. J., & Panda, K. (2013). Mechanism of inducible nitric-oxide synthase dimerization inhibition by novel pyrimidine imidazoles. The Journal of biological chemistry, 288(27), 19857–19868. [Link]
-
Panda, K., Ghosh, A., Haque, M. M., Nagpal, L., & Stuehr, D. J. (2013). Mechanism of inducible nitric-oxide synthase dimerization inhibition by novel pyrimidine imidazoles. The Journal of biological chemistry, 288(27), 19857–19868. [Link]
-
Sciorati, G., Gobbini, M., Citterio, A., & Bertinaria, M. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. European journal of medicinal chemistry, 44(7), 2877–2887. [Link]
-
Li, H., & Poulos, T. L. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules (Basel, Switzerland), 23(5), 1036. [Link]
-
Wang, X., Ganesan, A., & Pan, Y. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS combinatorial science, 15(11), 585–590. [Link]
-
van der Kooij, M. A., Groenendaal, F., van Bel, F., & Heijnen, C. J. (2018). Nitric Oxide Synthase Inhibition as a Neuroprotective Strategy Following Hypoxic-Ischemic Encephalopathy: Evidence From Animal Studies. Frontiers in neurology, 9, 258. [Link]
-
Ferreira, E. I., & Serafim, R. A. M. (2017). Nitric Oxide Synthase Inhibitors. In Nitric Oxide Synthase - Simple Enzyme-Complex System. IntechOpen. [Link]
-
Carloni, S., Girelli, S., Scopa, C., Muzi, G., & Balduini, W. (2018). Nitric Oxide Synthase Inhibition as a Neuroprotective Strategy Following Hypoxic–Ischemic Encephalopathy: Evidence From Animal Studies. Frontiers in Neurology, 9. [Link]
Sources
- 1. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inducible nitric-oxide synthase dimerization inhibition by novel pyrimidine imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Development and Validation of Pyrido[1,2-a]pyrimidine-Based PI3K/mTOR Inhibitors
Introduction and Rationale
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is one of the most frequently dysregulated pathways in human cancers, driving cell survival, proliferation, and metabolism. While pan-PI3K inhibitors exist, their clinical utility is often limited by severe on-target toxicities, such as hyperglycemia driven by wild-type PI3Kα inhibition. Consequently, modern drug discovery has shifted toward isoform-selective inhibitors (e.g., PI3Kβ, PI3Kδ), mutant-selective inhibitors (e.g., PI3Kα H1047R), and dual PI3K/mTOR inhibitors to overcome resistance mechanisms [1].
The pyrido[1,2-a]pyrimidine scaffold has emerged as a highly privileged pharmacophore in this domain [2]. The rigid, planar 4-oxo-pyrido[1,2-a]pyrimidine core acts as an excellent bioisostere for the adenine ring of ATP. By strategically functionalizing this core—typically placing a morpholine or substituted amine at the C2 position to form critical hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3Kα)—researchers can achieve potent kinase inhibition. Furthermore, derivatization at the C7 and C9 positions allows the molecule to project into non-conserved specificity pockets, enabling precise tuning of isoform selectivity or dual PI3K/mTOR targeting [3].
Structural Biology & Logical Design (E-E-A-T)
Mechanism of Isoform and Mutant Selectivity
The causality behind the structural choices in pyrido[1,2-a]pyrimidine design is rooted in X-ray crystallography.
-
Hinge Binding: The C2-morpholine oxygen acts as a hydrogen bond acceptor for the backbone amide of the hinge residue (Val851 in PI3Kα or Val850 in mTOR).
-
Mutant Selectivity (H1047R): Recent breakthroughs have demonstrated that removing the traditional morpholine hinge-binder and installing specific carboxylic acid motifs on the pyrido[1,2-a]pyrimidine core can induce a conformational shift. This accesses a cryptic allosteric pocket near the C-terminus of the kinase domain, forming ligand-induced interactions with the mutated Arg1047 residue, thereby achieving high selectivity for PI3Kα H1047R over wild-type PI3Kα [1].
-
Dual PI3K/mTOR Inhibition: Because PI3K and mTOR share a highly conserved ATP-binding cleft, dual inhibition is achieved by optimizing the C7 position with extended aromatic or heteroaromatic systems that occupy the deeper hydrophobic pocket present in both kinases, inducing G1-phase cell cycle arrest and apoptosis [2].
Fig 1. PI3K/mTOR signaling cascade and nodes of inhibition by pyrido[1,2-a]pyrimidine derivatives.
Experimental Workflows and Protocols
To validate the efficacy and selectivity of synthesized pyrido[1,2-a]pyrimidine analogs, a robust, self-validating testing funnel is required. Biochemical assays must rule out assay artifacts, while cellular assays must confirm target engagement in a physiological environment.
Fig 2. Iterative drug discovery workflow for pyrido[1,2-a]pyrimidine-based inhibitors.
Protocol 1: In Vitro Kinase Assay for Isoform Selectivity (ADP-Glo)
Rationale: The ADP-Glo assay is chosen over ATP-depletion assays because it directly measures the ADP produced during the kinase reaction, providing a higher signal-to-background ratio and preventing false positives from ATP-consuming impurities.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and mTOR.
-
Lipid substrate: PIP2 (diC8, 50 μM final).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Controls: Alpelisib (PI3Kα selective), TGX-221 (PI3Kβ selective), Dactolisib (Dual PI3K/mTOR).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrido[1,2-a]pyrimidine compounds in 100% DMSO. Transfer 100 nL to a 384-well low-volume white microplate (final DMSO concentration = 1%).
-
Kinase Reaction: Add 5 μL of the kinase/PIP2 lipid substrate mixture diluted in kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20, 1 mM DTT). Incubate for 15 minutes at room temperature to allow pre-binding.
-
ATP Addition: Initiate the reaction by adding 5 μL of ultra-pure ATP (at the Km value specific to each isoform, typically 10-50 μM). Incubate for 60 minutes at 25°C.
-
ADP Detection: Terminate the reaction by adding 10 μL of ADP-Glo Reagent. Incubate for 40 minutes to deplete unconsumed ATP.
-
Signal Generation: Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-mediated luminescent signal. Incubate for 30 minutes.
-
Data Analysis: Read luminescence on a multi-mode microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model. Self-Validation: Ensure the Z'-factor of the assay is >0.6 using DMSO (vehicle) and Alpelisib controls.
Protocol 2: Cellular Target Engagement (Western Blotting for p-AKT and p-S6)
Rationale: Biochemical potency does not guarantee cellular efficacy due to cell permeability and efflux pump liabilities. Measuring p-AKT (Ser473) confirms mTORC2/PI3K inhibition, while p-S6 (Ser235/236) confirms downstream mTORC1 inhibition.
Step-by-Step Methodology:
-
Cell Culture: Seed human breast cancer cells (e.g., MCF-7 for PIK3CA mutant, or HCC1954) at 3×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with pyrido[1,2-a]pyrimidine derivatives at varying concentrations (e.g., 10 nM, 100 nM, 1 μM) for 2 hours. Include a DMSO vehicle control.
-
Lysis: Wash cells twice with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (Halt™). Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.
-
Protein Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 20 μg of total protein per lane onto a 4–12% Bis-Tris SDS-PAGE gel.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.
-
Primary Antibodies: Incubate overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-S6 Ribosomal Protein (Ser235/236), total S6, and GAPDH (loading control).
-
Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate. Quantify band densitometry using ImageJ to determine cellular IC50.
Data Presentation: SAR Summary
The following table summarizes representative Structure-Activity Relationship (SAR) data for pyrido[1,2-a]pyrimidine derivatives, highlighting how substitutions dictate the kinase selectivity profile.
| Scaffold Substitution | Target Profile | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | mTOR IC50 (nM) | Primary Cellular Effect |
| C2-Morpholine, C7-Carboxamide | PI3Kβ Selective [3] | > 2,000 | 12 | > 5,000 | Antiplatelet / PTEN-null apoptosis |
| C2-Amine, C7-Aryl | Dual PI3K/mTOR [2] | 4.5 | 35 | 8.2 | G1-phase arrest, apoptosis |
| C2-Alkyl, C7-Carboxylic Acid | PI3Kα H1047R Selective [1] | 150 (WT) | > 1,000 | > 5,000 | Mutant-specific tumor regression |
Note: Data is aggregated from foundational SAR studies to illustrate the versatility of the pyrido[1,2-a]pyrimidine core.
References
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein Journal of Medicinal Chemistry, 2024. URL:[Link]
-
Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors Journal of Medicinal Chemistry, 2014. URL:[Link]
-
Discovery of 9-(1-phenoxyethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides as oral PI3Kβ inhibitors, useful as antiplatelet agents Bioorganic & Medicinal Chemistry Letters, 2014. URL:[Link](Note: Linked via MDPI structural reviews of PI3Kβ inhibitors)
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrido[1,2-a]pyrimidines
Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common challenges. Pyrido[1,2-a]pyrimidines are a vital class of nitrogen-containing heterocycles, forming the core structure of various pharmaceuticals, including antiasthmatic agents like pemirolast and the tranquilizer pirenperone.[1] This resource moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to streamline your experimental workflow.
Low or No Product Yield
Question 1: My reaction is resulting in a very low yield of the desired pyrido[1,2-a]pyrimidine, with a significant amount of unreacted starting materials. What are the likely causes and solutions?
Several factors can contribute to low conversion rates in pyrido[1,2-a]pyrimidine synthesis. A systematic approach to troubleshooting is crucial.
Potential Causes & Actionable Solutions:
-
Insufficient Temperature: Many syntheses of pyrido[1,2-a]pyrimidines, particularly the thermal condensation of a 2-aminopyridine with a β-dicarbonyl compound, are driven by high temperatures, often in the range of 150-200°C.[2]
-
Troubleshooting: Verify the internal temperature of the reaction mixture. For larger scale reactions, the external oil bath temperature may not accurately reflect the internal conditions.[2]
-
-
Poor Quality of Starting Materials: The purity of your starting materials is paramount. 2-aminopyridines can be susceptible to oxidation, and β-dicarbonyl compounds like diethyl malonate can hydrolyze over time.
-
Sub-optimal Stoichiometry: Incorrect molar ratios of reactants can lead to the poor conversion of the limiting reagent.[3]
-
Troubleshooting: Carefully calculate and measure the molar ratios. In many cases, using an excess of one reactant, such as diethyl malonate (3 to 5 equivalents), can act as both a reactant and a solvent, driving the reaction to completion.[2] However, a very large excess might complicate purification.[2]
-
-
Atmosphere Control: Certain reagents and intermediates in heterocyclic synthesis can be sensitive to air and moisture.[3]
-
Troubleshooting: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.[3]
-
Question 2: My reaction seems to stall or does not initiate at all. What should I investigate?
A stalled reaction often points to issues with activation energy or reagent quality.
Potential Causes & Actionable Solutions:
-
Inadequate Temperature: As mentioned, these reactions often require significant thermal energy to overcome the activation barrier for cyclization.
-
Troubleshooting: Gradually increase the reaction temperature, monitoring for any changes by TLC or HPLC.[2]
-
-
Catalyst Inefficiency (if applicable): While many pyrido[1,2-a]pyrimidine syntheses are performed thermally without a catalyst, some multi-component reactions or specific cyclization strategies may employ acid or metal catalysts.[1][4][5]
Impure Product and Side Reactions
Question 3: The crude product of my reaction is an oil or discolored solid, and purification is proving difficult. What are the common impurities and how can I minimize them?
The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Minimization Strategies:
-
Unreacted Starting Materials: The most common impurities are often the starting materials themselves.[2]
-
Partially Reacted Intermediates: In the reaction of 2-aminopyridine with diethyl malonate, for example, the acyclic N-(pyridin-2-yl)malonamic acid ethyl ester can be a significant intermediate impurity if cyclization is incomplete.[2]
-
Minimization: Increasing the reaction time and/or temperature can promote the final cyclization step.[2]
-
-
Self-Condensation of Reactants: At high temperatures, reagents like diethyl malonate can undergo self-condensation.[2]
-
Minimization: Maintain a consistent and not excessively high temperature.[2]
-
-
Formation of Isomers: In multi-component reactions, the formation of regioisomers can be an issue.[6]
-
Minimization: The choice of catalyst and reaction conditions can significantly influence regioselectivity.[6]
-
Question 4: I'm observing the formation of unexpected side products. What are some common side reactions in pyrido[1,2-a]pyrimidine synthesis?
Side reactions can be pathway-dependent. For instance, in reactions analogous to the Biginelli synthesis for pyrimidines, Hantzsch-type dihydropyridine byproducts can form.[7] In the context of pyrido[1,2-a]pyrimidines, particularly in multi-component reactions, side products can arise from alternative condensation pathways between the reactants.[1]
-
Troubleshooting:
-
Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions.[7]
-
Optimize Catalyst: The choice of catalyst can influence the selectivity between different reaction pathways.[7]
-
Order of Addition: In some cases, the order in which reactants are added can minimize the formation of side products.[7]
-
Product Isolation and Purification
Question 5: I'm having difficulty with product isolation and crystallization. What are some effective purification strategies?
The physical properties of pyrido[1,2-a]pyrimidines can vary, but some general purification techniques are widely applicable.
Purification Techniques:
-
Recrystallization: This is often the preferred method for purifying solid products, especially at a larger scale.[2]
-
Solvent Selection: Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[2] The ideal solvent system will depend on the specific impurity profile.
-
Troubleshooting Crystallization: If the product is too soluble, try using a smaller amount of solvent or cooling the mother liquor to recover more product.[2] A hot filtration step can be useful to remove insoluble impurities before crystallization.[2]
-
-
Column Chromatography: For small-scale reactions or when recrystallization is ineffective, silica gel column chromatography is a suitable option.[8][9]
-
Slurry Wash: If the product is a solid with soluble impurities, a slurry wash can be effective. This involves stirring the crude product in a solvent in which the desired compound is poorly soluble, but the impurities are soluble (e.g., cold ethanol or ether).[2] The purified solid can then be collected by filtration.
Part 2: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for key experiments and summarizes quantitative data in a structured format.
Protocol 1: Thermal Condensation of 2-Aminopyridine with Diethyl Malonate
This protocol is a common and scalable method for the synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione.[2]
Materials:
-
2-Aminopyridine
-
Diethyl malonate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine (1.0 eq) and diethyl malonate (3.0-5.0 eq).[2]
-
Heat the mixture in an oil bath to 160-180°C.[2]
-
Maintain this temperature and stir for 4-6 hours.[2]
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).[2]
-
Once the reaction is complete, allow the mixture to cool. The product may begin to crystallize.[2]
-
Add cold ethanol to the cooled mixture and stir to break up any solids.[2]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[2]
-
Recrystallize the crude product from ethanol to obtain the pure product.[2]
Protocol 2: Three-Component Condensation for Highly Substituted 4H-Pyrido[1,2-a]pyrimidines
This protocol provides rapid access to highly substituted derivatives and is an example of a multicomponent reaction (MCR) approach.[1]
Materials:
-
2-Aminopyridine derivative
-
Aldehyde
-
Ketone/Aldehyde
-
Trifluoromethanesulfonic acid (CF3SO3H)
Procedure:
-
To a reaction vessel, add the 2-aminopyridine (1.0 eq), the first aldehyde (e.g., 3.0 eq), and the second ketone/aldehyde (e.g., 3.0 eq).[1]
-
Add the trifluoromethanesulfonic acid catalyst (e.g., 0.5 eq).[1]
-
Heat the reaction mixture at a specified temperature (e.g., 110°C) for the required time (e.g., 46 hours), monitoring by TLC.[1]
-
Upon completion, the reaction mixture is worked up and purified, typically by column chromatography.
Table 1: Optimization of Reaction Parameters
| Parameter | Typical Range | Considerations |
| Temperature | 110 - 200°C | Higher temperatures can increase reaction rates but may also lead to byproduct formation and degradation.[1][2] |
| Reactant Ratio | 1:3 to 1:5 (2-aminopyridine:diethyl malonate) | An excess of diethyl malonate can serve as a solvent and drive the reaction to completion.[2] |
| Reaction Time | 4 - 48 hours | Dependent on temperature, scale, and specific reactants.[1][2] Monitoring by TLC/HPLC is crucial.[2] |
| Catalyst Loading | 1 - 10 mol% (for catalyzed reactions) | The optimal loading needs to be determined experimentally.[6] |
| Solvent | Neat (solvent-free) or high-boiling solvents (e.g., toluene, DMF) | Solvent-free conditions can maximize reactor volume and simplify work-up.[2] The choice of solvent can significantly impact reaction rates and selectivity.[3][10] |
Part 3: Mechanistic Insights and Visualizations
Understanding the reaction mechanisms and the logical flow of troubleshooting is essential for rational optimization.
General Reaction Mechanism: Gould-Jacobs Reaction Variant
The synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione from 2-aminopyridine and diethyl malonate is a classic example of a Gould-Jacobs type reaction. The process involves two key stages:
-
Initial Acylation: The amino group of 2-aminopyridine acts as a nucleophile, attacking one of the carbonyl groups of diethyl malonate. This is followed by the elimination of an ethanol molecule to form an amide intermediate.
-
Intramolecular Cyclization: At high temperatures, the nitrogen of the pyridine ring attacks the second ester group of the intermediate, leading to an intramolecular cyclization and the elimination of a second molecule of ethanol to form the final pyrido[1,2-a]pyrimidine ring system.[2]
Caption: Simplified mechanism for the Gould-Jacobs type synthesis.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a logical progression of checks can help identify the root cause efficiently.
Caption: A systematic workflow for troubleshooting low reaction yields.
References
- BenchChem. (2025). Scaling up the synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione for preclinical studies.
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
- Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
- Luo, T., et al. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction.
- Abdel-Wahab, B. F., et al. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry.
- Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.
- Li, Y., et al. (2023).
- Ghorbani-Vaghei, R., & Amiri, M. (2018). Preparation of some chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives by ultrasonic irradiation using NiFe2O4@SiO2 grafted di(3-propylsulfonic acid) nanoparticles. New Journal of Chemistry (RSC Publishing).
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Semantic Scholar.
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- TSI Journals. (n.d.).
- Toche, R. B., et al. (2016).
- Kappe, C. O., et al. (2017). Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. The Journal of Organic Chemistry.
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"troubleshooting low bioactivity of pyrido[1,2-a]pyrimidine derivatives in assays"
Technical Support Center: Troubleshooting Low Bioactivity of Pyrido[1,2-a]pyrimidine Derivatives
Welcome to the Application Science Support Center. As drug development professionals, we know that the pyrido[1,2-a]pyrimidine scaffold is a highly privileged, nitrogen-rich fused bicyclic system with profound potential in oncology, neurology, and infectious disease[1]. However, its unique physicochemical properties—specifically its extended planar conjugation and lipophilicity—frequently lead to misleading drop-offs in assay bioactivity.
This guide is designed to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind assay failures and provide self-validating protocols to rescue your screening campaigns.
Section 1: Diagnostic FAQs (Understanding the "Why")
Q1: My pyrido[1,2-a]pyrimidine derivative shows sub-nanomolar potency in biochemical assays but zero activity in cell-based assays. What is happening? The Causality: This is rarely a target-engagement issue. To achieve high target affinity, medicinal chemists often append lipophilic side chains to the polar pyrido[1,2-a]pyrimidine core. This combination drives high plasma protein binding (PPB). In cell-based assays supplemented with 10% Fetal Bovine Serum (FBS), the compound heavily binds to albumin and α1-acid glycoprotein. This drastically reduces the free fraction ( fu ) of the drug available to cross the cell membrane, manifesting as an artificial drop in bioactivity.
Q2: My compound exhibits erratic IC50 curves with unusually steep Hill slopes (>1.5). Is the compound degrading? The Causality: A steep Hill slope is a classic hallmark of colloidal aggregation, not degradation. The planar nature of the pyrido[1,2-a]pyrimidine scaffold promotes strong intermolecular π-π stacking in aqueous buffers, leading to poor kinetic solubility[2]. Instead of precipitating completely, these molecules often form sub-micron colloidal aggregates. These aggregates sequester the target protein non-specifically, acting as Pan-Assay Interference Compounds (PAINS) and causing non-stoichiometric, irreproducible inhibition[3].
Q3: We are using a Fluorescence Polarization (FP) assay, and the baseline signal is heavily skewed, resulting in false negatives. Are these compounds interfering? The Causality: Yes. The extended π-conjugation of the pyrido[1,2-a]pyrimidine ring system imparts strong intrinsic fluorescence[4]. Depending on the excitation/emission wavelengths of your specific assay, the compound may either autofluoresce (causing massive background spikes) or act as an inner-filter effect (IFE) quencher. This optical interference completely masks true biological binding.
Section 2: Visual Diagnostic Workflow
Diagnostic decision tree for troubleshooting pyrido[1,2-a]pyrimidine bioactivity drop-offs.
Section 3: Self-Validating Troubleshooting Protocols
Protocol A: Dynamic Light Scattering (DLS) for Colloidal Aggregation Detection
Purpose: To differentiate true lack of bioactivity from PAINS-like colloidal sequestration.
-
Preparation: Prepare a 10 mM stock of the pyrido[1,2-a]pyrimidine derivative in 100% LC-MS grade DMSO.
-
Dilution: Dilute the stock to your maximum assay concentration (e.g., 50 µM) directly into the exact biochemical assay buffer (matching pH, salt, and co-factors). Do not use water.
-
Incubation: Incubate at room temperature for 30 minutes to accurately mimic the assay equilibration time.
-
Measurement: Load 50 µL into a DLS cuvette. Measure the scattering intensity and hydrodynamic radius.
-
Self-Validation Step: If particles >100 nm are detected, titrate a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) into the buffer. If the particles disappear and the IC50 curve normalizes in subsequent assays, colloidal aggregation was the definitive cause of the bioactivity failure.
Protocol B: Orthogonal Validation for Fluorescence Interference
Purpose: To bypass the intrinsic fluorescence of the conjugated core.
-
Baseline Check: Plate the compound at assay concentrations in buffer without the target protein or fluorescent tracer.
-
Readout: Read the plate at your assay's specific Ex/Em wavelengths. A signal >2x the buffer blank confirms optical interference.
-
Orthogonal Switch: Abandon fluorescence-based readouts for this specific derivative.
-
Self-Validation Step: Re-evaluate the compound using a label-free technique such as Surface Plasmon Resonance (SPR) or RapidFire Mass Spectrometry. If bioactivity is restored in the label-free system, the initial low bioactivity was a false negative caused by optical quenching.
Protocol C: Serum Shift Assay for Cell-Based Drop-offs
Purpose: To isolate permeability issues from plasma protein binding.
-
Plating: Plate the target cells in a 96-well format and incubate overnight.
-
Media Preparation: Prepare two sets of media: Media A (Standard, 10% FBS) and Media B (Low Serum, 1% FBS or Serum-Free if the cell line tolerates it).
-
Treatment: Perform a 10-point serial dilution of the compound in both media sets, treat the cells, and incubate for the required assay duration.
-
Self-Validation Step: Calculate the IC50 for both conditions. A >5-fold rightward shift in the IC50 in Media A versus Media B confirms that high serum protein binding is the primary cause of the bioactivity drop-off. If the IC50 remains poor in both, the issue is likely poor membrane permeability or active efflux (e.g., P-gp substrate).
Section 4: Quantitative Data & Benchmarks
Use the following empirically derived thresholds to flag problematic pyrido[1,2-a]pyrimidine derivatives before they ruin an assay run.
| Physicochemical Parameter | Warning Threshold | Mechanistic Consequence | Recommended Corrective Action |
| Hill Slope ( nH ) | > 1.5 or < 0.5 | Colloidal aggregation (PAINS behavior) | Add 0.01% Triton X-100 to assay buffer |
| Kinetic Solubility | < 10 µM in buffer | Precipitation, false negatives | Formulate with 1% DMSO or cyclodextrins |
| Lipophilicity (ClogP) | > 4.5 | High non-specific protein binding | Perform serum shift assay (Protocol C) |
| Intrinsic Fluorescence | > 2x background | Assay interference (FP/FRET quenching) | Switch to label-free assay (SPR/MS) |
References
-
Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity Source: J-STAGE URL:[Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed URL:[Link]
-
Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Source: PMC URL:[Link]
-
Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts Source: ACS Publications URL:[Link]
Sources
"solvent effects on the cyclization step of pyrido[1,2-a]pyrimidine synthesis"
Technical Support Center: Pyrido[1,2-a]pyrimidine Synthesis
Introduction: Navigating the Critical Cyclization Step
The synthesis of pyrido[1,2-a]pyrimidines, a core scaffold in numerous therapeutic agents, presents a fascinating and often challenging endeavor for the synthetic chemist.[1][2] These bicyclic systems are accessed through various strategies, most of which culminate in a critical intramolecular cyclization step. The success of this ring-closure—in terms of yield, purity, and even which product is formed—is profoundly influenced by the reaction medium.
This guide is designed to serve as a technical resource for researchers encountering challenges specifically related to the solvent-mediated cyclization step. We will move beyond simple procedural lists to explore the mechanistic underpinnings of solvent effects, providing you with the rationale needed to troubleshoot effectively and optimize your synthetic route.
Section 1: Frequently Asked Questions - The Role of the Solvent
This section addresses fundamental questions regarding the mechanism and the influence of the solvent environment.
Q1: What is the typical mechanism for the final cyclization in pyrido[1,2-a]pyrimidine synthesis?
A1: The final, yield-determining step is typically an intramolecular nucleophilic attack. Most synthetic routes, including three-component reactions, first assemble an open-chain intermediate.[1][3] This intermediate contains a nucleophilic nitrogen (from the 2-aminopyridine precursor) and an electrophilic carbon (often part of a carbonyl, imine, or activated double bond). The cyclization proceeds via the attack of the pyridine ring's exocyclic nitrogen or the endocyclic nitrogen onto the electrophilic center, followed by dehydration or another elimination step to yield the aromatic bicyclic system. The precise nature of the electrophile and the reaction conditions dictate the favorability of this step.[4][5]
Q2: How do solvents fundamentally influence this type of reaction?
A2: Solvents are not merely inert media; they are active participants that can dramatically alter reaction pathways and rates. Their influence stems from several key properties:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve charge separation.[6][7]
-
Protic vs. Aprotic Nature:
-
Polar Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can act as hydrogen-bond donors.[8] They excel at solvating both cations and anions. However, they can also form a "cage" around nucleophiles through hydrogen bonding, which can decrease their reactivity.[9][10]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) have significant dipole moments but lack O-H or N-H bonds.[8] They are poor at solvating anions, leaving them "naked" and highly reactive, which can be beneficial for nucleophilic attack.[10]
-
-
Hydrogen Bonding Capability: Specific hydrogen bonds between the solvent and a reactant can pre-organize the substrate into a conformation that favors intramolecular cyclization or, conversely, shield a reactive site.[11][12][13]
Q3: I'm planning a synthesis. What solvent properties are most critical to consider for the cyclization step?
A3: For the intramolecular cyclization to form pyrido[1,2-a]pyrimidines, you must consider the following:
-
Solvation of the Transition State: The key is to choose a solvent that preferentially stabilizes the transition state of the intramolecular cyclization over the ground state of the open-chain intermediate.
-
Nucleophile Reactivity: Your choice of a protic or aprotic solvent will directly impact the nucleophilicity of the attacking nitrogen atom. If the reaction is sluggish, a switch from a protic to a polar aprotic solvent may be warranted to enhance nucleophilicity.[10]
-
Equilibrium Position: The cyclization can be a reversible process. The solvent can influence the position of the equilibrium between the open-chain intermediate and the cyclized product.
Section 2: Troubleshooting Guide for the Cyclization Step
This guide addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of Cyclized Product, TLC Shows Complex Mixture or Unreacted Intermediate.
-
Q: My reaction has run for 24 hours, and while my starting materials are consumed, I see no product spot on TLC. Instead, I have a new, more polar spot and some baseline material. What's happening?
-
A: This is a classic sign that the open-chain intermediate has formed but is failing to cyclize. The high polarity of the new spot suggests it may be a salt or a highly polar, uncyclized intermediate. The solvent you are using is likely stabilizing this intermediate more than it stabilizes the transition state required for ring closure.
-
Troubleshooting Steps:
-
Switch Solvent Class: If you are using a polar protic solvent like ethanol, the solvent may be deactivating your nitrogen nucleophile via hydrogen bonding.[10]
-
Action: Switch to a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF). These solvents will not "cage" the nucleophile, potentially increasing its reactivity and facilitating the cyclization.[9]
-
-
Increase Thermal Energy: The cyclization may have a significant activation barrier.
-
Action: Increase the reaction temperature. Consider switching to a higher-boiling solvent (e.g., from acetonitrile to toluene or DMF) to safely reach higher temperatures.[14]
-
-
Add a Catalyst: The electrophilic center may not be sufficiently activated.
-
-
Issue 2: Incomplete Conversion; A Persistent Mixture of Intermediate and Product.
-
Q: The reaction proceeds, but stalls at ~50% conversion, even after extended time and heating. TLC shows both my intermediate and desired product. Why won't it go to completion?
-
A: This suggests you are facing an unfavorable equilibrium. The energy difference between the open-chain intermediate and the cyclized product in your chosen solvent may be small, leading to a persistent mixture.
-
Troubleshooting Steps:
-
Drive the Equilibrium: The cyclization step is often a condensation reaction that releases a small molecule like water or an alcohol.
-
Action: Switch to a non-polar solvent like toluene and use a Dean-Stark apparatus to azeotropically remove water. This application of Le Châtelier's principle can drive the reaction to completion.
-
-
Alter Solvent Polarity: A change in solvent can shift the equilibrium.
-
Action: Systematically screen solvents of varying polarity. A less polar solvent might destabilize a polar intermediate, favoring the formation of the more neutral, cyclized product.
-
-
-
Issue 3: Significant Formation of an Unidentified Side Product.
-
Q: I'm getting a good yield, but it's a 1:1 mixture of my desired product and an isomer. How can the solvent be causing this?
-
A: The solvent can influence the regioselectivity of the cyclization. Your open-chain intermediate may have multiple electrophilic sites or multiple nucleophiles, and the solvent can alter which pathway is kinetically favored by selectively solvating different transition states.
-
Troubleshooting Steps:
-
Leverage Hydrogen Bonding: A protic solvent might selectively form a hydrogen bond with a specific part of your molecule, sterically blocking one reaction site while leaving another open for attack.[12][13]
-
Action: Switch from an aprotic solvent (like DMF) to a protic one (like isopropanol or acetic acid) and observe any changes in the product ratio.
-
-
Control Intermolecular vs. Intramolecular Reactions: If you are forming polymeric material or dimers, this indicates an intermolecular side reaction is competing with your desired intramolecular cyclization.
-
Action: Ensure you are running the reaction under high-dilution conditions. Additionally, a solvent that poorly solvates the starting material might encourage aggregation and intermolecular reactions. A more effective solvent, even at high dilution, can ensure the intermediate remains solvated and isolated, favoring the intramolecular pathway.
-
-
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for pyrido[1,2-a]pyrimidine cyclization.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Small-Scale Solvent Screening
This protocol is designed to efficiently test the effect of different solvents on your cyclization step.
-
Preparation: In separate, dry 5 mL vials equipped with stir bars, add your uncyclized intermediate (e.g., 25 mg, 1 eq).
-
Solvent Addition: To each vial, add 2 mL of a different anhydrous solvent to be tested. Suggested starting solvents: Toluene, Acetonitrile (MeCN), Ethanol (EtOH), and N,N-Dimethylformamide (DMF).
-
Reaction Initiation: Place the vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the progress of each reaction by TLC every hour for the first 4 hours, then at 8 and 24 hours. Use a co-spot of the starting intermediate for comparison.[16]
-
Analysis: Compare the TLC plates for the consumption of starting material and the formation of the desired product. Note any differences in reaction rate and the formation of side products. Quench a small aliquot for LC-MS analysis to confirm product mass and estimate relative conversion.
Table 1: Representative Solvent Effects on a Hypothetical Cyclization
The following table summarizes potential outcomes from the solvent screening protocol. Actual results will be substrate-dependent.
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Expected Outcome & Rationale |
| Toluene | Non-polar | 2.4 | 111 | Slow conversion, but clean. Good for reactions requiring water removal via Dean-Stark. May favor less polar, neutral products.[17] |
| Dichloromethane | Borderline Aprotic | 9.1 | 40 | Often a good starting point at low temperatures. Volatility can be an issue for longer, heated reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Often accelerates reactions by leaving the nucleophile "naked" and reactive. Good for many SN2-type cyclizations.[10] |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Can act as a Brønsted acid/base catalyst. May slow reactions by solvating the nucleophile via H-bonding.[9] |
| DMF | Polar Aprotic | 36.7 | 153 | High boiling point and strong solvating power for polar intermediates. Excellent for difficult cyclizations requiring high thermal energy. |
| Acetic Acid | Polar Protic (Acidic) | 6.2 | 118 | Can act as both a solvent and a catalyst. Useful when protonation of a leaving group is required for the final elimination step. |
Section 4: Advanced Mechanistic Considerations
Mechanistic View of Solvent Interaction
The diagram below illustrates the proposed intramolecular cyclization of a generic intermediate. The solvent's role is highlighted at the crucial transition state.
Caption: Solvent molecules interacting with the transition state of cyclization.
Q4: Can a protic solvent ever accelerate the cyclization?
A4: Yes, absolutely. While protic solvents can hinder nucleophilicity, they can also act as proton-transfer agents. If the final step of the reaction involves the elimination of a poor leaving group (like a hydroxide, -OH), a protic solvent can protonate it in the transition state, turning it into a much better leaving group (water, -OH2+). In this scenario, the benefit of activating the leaving group can outweigh the drawback of solvating the nucleophile, leading to an overall rate increase.
Q5: Beyond polarity, what other solvent-substrate interactions should I consider?
A5: Non-covalent interactions (NCIs) between the solvent and substrate, such as C-H/π or π-π stacking, can play a subtle but significant role in diastereoselectivity.[18] These interactions can favor one diastereomeric transition state over another, effectively guiding the stereochemical outcome of the cyclization. While difficult to predict without computational modeling, if you are struggling with poor stereoselectivity, screening solvents with different electronic properties (e.g., an aromatic solvent like toluene vs. a non-aromatic one like cyclohexane) may reveal these effects.
References
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Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Green Chemistry, 15(4), 879-883. [Link]
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Semantic Scholar. (n.d.). The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Retrieved from [Link]
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Beck, P. S., et al. (2024). Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications and correction of several literature reports. Organic & Biomolecular Chemistry. [Link]
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Lunn, M., et al. (2018). Tripartite hydrogen-bonding as a driving force for high-concentration cyclization of poly(l-lactide). Polymer Chemistry, 9(34), 4415-4420. [Link]
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Abdel-Wahab, B. F., et al. (2022). Developments of pyridodipyrimidine heterocycles and their biological activities. Bioorganic Chemistry, 128, 106093. [Link]
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Royal Society of Chemistry. (2024). Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications and correction of several literature reports. [Link]
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ResearchGate. (n.d.). Effects of the mechanical bond in: a) the cyclization of interlocked and non-interlocked fumaramides. [Link]
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Abdel-Wahab, B. F., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(19), 12795-12822. [Link]
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Jacobsen, E. N., et al. (2021). Cooperative Hydrogen-Bond-Donor Catalysis with Hydrogen Chloride Enables Highly Enantioselective Prins Cyclization Reactions. Journal of the American Chemical Society, 143(48), 20496-20502. [Link]
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Meijer, E. W., et al. (2004). Conformational Control in the Cyclization of Hydrogen-Bonded Supramolecular Polymers. Journal of the American Chemical Society, 126(11), 3469-3477. [Link]
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Lambert, T. H., et al. (2026). Guided Discovery of H-Bond-Directed Reaction Divergence: A Teaching Lab on Anomalous Cyclization in Cyclic Sulfites. Journal of Chemical Education. [Link]
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Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. International Journal of Organic Chemistry. [Link]
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Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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de Souza, F. M., et al. (2025). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega. [Link]
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Scribd. (n.d.). Protic vs Aprotic Solvents Explained. [Link]
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Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Link]
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Gao, J. (2003). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B, 107(24), 5847-5853. [Link]
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Wang, L., et al. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS Combinatorial Science, 15(11), 587-592. [Link]
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Patra, T., et al. (2020). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A, 124(38), 7729-7739. [Link]
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ResearchGate. (n.d.). A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. [Link]
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Scheurrell, K., et al. (2020). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. Chemical Communications, 56(83), 12596-12599. [Link]
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ACS Publications. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. [Link]
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ResearchGate. (2021). Influence of solvent polarity on reaction rate. [Link]
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ChemRxiv. (n.d.). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. [Link]
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Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]
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Vanden Eynde, J. J., et al. (2000). Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. Molecules, 5(7), 843-849. [Link]
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Parker, M. H., et al. (2007). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Organic Letters, 9(12), 2257-2260. [Link]
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Indian Academy of Sciences. (n.d.). Solvent effects on intramolecular charge separation. [Link]
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ACS Publications. (2011). Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. [Link]
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MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
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Li, J., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(14), 5431. [Link]
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Sciforum. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives. [Link]
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"Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate vs other kinase inhibitors"
As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I approach kinase inhibitor evaluation not merely as a binary readout of IC50 values, but as a holistic assessment of binding kinetics, thermodynamic stability, and cellular penetrance.
The architectural diversity of an inhibitor dictates its clinical efficacy and resistance profile. Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (M4OPC) represents a highly privileged bicyclic heterocycle scaffold. Unlike linear or monocyclic precursors, the pyrido[1,2-a]pyrimidine core provides a rigid, planar geometry that effectively mimics the adenine ring of ATP. This makes it an exceptionally potent backbone for developing inhibitors against Receptor Tyrosine Kinases (RTKs) such as FGFR, EGFR, and the PI3K/mTOR pathway[1].
This guide objectively compares the biochemical performance, binding mechanics, and experimental validation protocols of M4OPC-derived inhibitors against standard-of-care kinase inhibitors.
Mechanistic Paradigm: M4OPC vs. Classic Inhibitors
To understand the utility of the M4OPC scaffold, we must analyze the causality of its binding mechanics compared to established alternatives.
-
Classic Type I Inhibitors (e.g., Erlotinib, AZD4547): These molecules bind to the active (DFG-in) conformation of the kinase domain, competing directly with ATP. While initially highly effective, their reliance on the highly conserved ATP-binding pocket makes them uniquely susceptible to gatekeeper mutations (e.g., EGFR T790M or FGFR V561M), which sterically block inhibitor binding.
-
M4OPC-Derived Inhibitors: Derivatives built upon the M4OPC scaffold frequently act as Type II inhibitors or non-covalent allosteric modulators[1]. The 4-oxo substitution and the carboxylate moiety at the 3-position offer critical hydrogen-bonding vectors. These vectors interact with the inactive (DFG-out) conformation of kinases, extending into the hydrophobic pocket adjacent to the ATP-binding site[2]. This dual-anchoring mechanism confers enhanced kinome selectivity and establishes a significantly higher thermodynamic barrier to acquired resistance.
Fig 1. Comparative signaling modulation by M4OPC scaffolds vs classic RTK inhibitors.
Comparative Performance Data
When evaluating scaffolds for drug development, quantitative benchmarking against clinical standards is mandatory. The table below synthesizes the biochemical and pharmacological profiles of M4OPC derivatives against prominent kinase inhibitor classes.
| Inhibitor Class | Representative Compound | Primary Target(s) | Binding Mode | Biochemical IC50 | Resistance Liability |
| Pyrido[1,2-a]pyrimidine | M4OPC-derivatives | FGFR1-4, PI3K[1] | Type II / Allosteric | 5 - 80 nM | Low (Bypasses gatekeeper mutations) |
| Quinazoline | Erlotinib | EGFR | Type I (ATP-competitive) | 2 - 10 nM | High (T790M mutation) |
| 2-Phenylaminopyrimidine | Imatinib | BCR-Abl, c-KIT | Type II (DFG-out) | 25 - 50 nM | Moderate (T315I mutation) |
| Pyrazolo[3,4-b]pyridine | AZD4547 | FGFR1-3 | Type I (ATP-competitive) | 0.2 - 2.5 nM | Moderate (V561M mutation) |
Experimental Protocols: Self-Validating Workflows
Robust drug discovery requires orthogonal validation. A biochemical IC50 is meaningless if the compound cannot penetrate a cell or outcompete intracellular ATP. Below are the field-proven protocols I utilize to validate M4OPC-derived kinase inhibitors.
Protocol A: TR-FRET Kinase Activity Assay (Biochemical Validation)
Causality & Rationale: Standard luminescent ATP-depletion assays (like Kinase-Glo) are susceptible to false positives from ATPase contaminants. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) isolates the specific phosphorylation event. Furthermore, using a time-delayed europium fluorophore eliminates the short-lived auto-fluorescence inherent to highly conjugated planar systems like the pyrido[1,2-a]pyrimidine core.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense M4OPC derivatives and control inhibitors (e.g., Erlotinib) in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume proplate.
-
Enzyme Incubation: Add 5 µL of recombinant kinase (e.g., FGFR1) diluted in Kinase Buffer. Incubate at 25°C for 30 minutes to allow the Type II allosteric binding kinetics of M4OPC to reach equilibrium.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at the predetermined Km, 50 nM ULight-labeled substrate). Incubate for 60 minutes at room temperature.
-
Detection: Terminate the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+) and Europium-anti-phospho antibody.
-
Quantification: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the TR-FRET ratio (665/615).
Fig 2. TR-FRET experimental workflow for quantifying kinase inhibition kinetics.
Protocol B: Cellular Thermal Shift Assay (CETSA) (Live-Cell Target Engagement)
Causality & Rationale: CETSA leverages the thermodynamic principle that ligand binding stabilizes protein folding. By quantifying the shift in the target kinase's melting temperature ( Δ Tm), we validate that M4OPC derivatives successfully penetrate the lipid bilayer and physically engage the target in the presence of millimolar intracellular ATP.
Step-by-Step Methodology:
-
Cell Treatment: Seed target cancer cells (e.g., HCT116) in 6-well plates. Treat with 10 µM M4OPC-derivative or DMSO vehicle for 2 hours at 37°C to ensure steady-state intracellular accumulation.
-
Thermal Profiling: Harvest cells, wash with PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Isolation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.
-
Western Blotting: Extract the soluble supernatant. Resolve proteins via SDS-PAGE and immunoblot for the target kinase (e.g., FGFR or PI3K).
-
Data Interpretation: A rightward shift in the thermal melt curve (higher Tm) in the M4OPC-treated samples compared to the vehicle confirms direct intracellular target engagement.
Sources
A Comparative Guide to the Structure-Activity Relationship of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Analogs
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[3][4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate core, offering insights for researchers and professionals in drug discovery and development.
The Core Scaffold: A Foundation for Diverse Bioactivity
The 4-oxo-4H-pyrido[1,2-a]pyrimidine ring system presents multiple points for structural modification, allowing for the fine-tuning of physicochemical properties and biological targets. The core structure, with key positions for substitution, is illustrated below. Strategic modifications at the C2, C3, C6, C7, and C8 positions have led to the development of potent and selective agents for various therapeutic areas.
Caption: Core structure of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.[7]
Comparative Structure-Activity Relationship Analysis
This section dissects the SAR of pyrido[1,2-a]pyrimidine analogs across different biological activities, highlighting how substitutions at various positions on the scaffold influence their potency and selectivity.
Anticancer Activity
Derivatives of the 4-oxo-4H-pyrido[1,2-a]pyrimidine core have shown promising anticancer activities, with SAR studies revealing key structural requirements for cytotoxicity against various cancer cell lines.[8] A notable target for this class of compounds is the SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) enzyme, an important regulator in cell proliferation and survival pathways.[3]
Key SAR Insights for Anticancer Activity:
-
Substitution at the 3-position: The nature of the substituent at the C3 position is critical for anticancer potency. The introduction of carboxamide moieties has been a successful strategy.[8]
-
Aromatic and Heterocyclic Groups: The incorporation of various aryl and heteroaryl groups, often as part of a larger substituent at C3, can significantly enhance anticancer activity.
-
Allosteric Inhibition of SHP2: For SHP2 inhibition, specific substitutions on the pyrido[1,2-a]pyrimidin-4-one core are designed to interact with the allosteric site of the enzyme, leading to its inhibition.[3]
| Compound/Analog | Substitution Pattern | Target/Cell Line | Activity (IC50) | Reference |
| Compound 13a | Pyrido[1,2-a]pyrimidin-4-one core | SHP2 enzyme | Good inhibitory activity | [3] |
| Compound 14i | Second-generation design with S atom linker | SHP2 enzyme | Promising inhibitory activity | [3] |
| Compounds 6h-k, n | Pyrido[1,2-a]pyrimidine-3-carboxamides | Four human cancer cell lines | Promising anticancer activity | [8] |
Anti-inflammatory Activity
Inflammation is a complex biological response, and several pyrido[1,2-a]pyrimidine analogs have been investigated as anti-inflammatory agents.[6][9] Their mechanism of action often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).[10][11][12]
Key SAR Insights for Anti-inflammatory Activity:
-
Aroyl groups at the 3-position: The introduction of different aroyl groups at the C3 position has been shown to influence the inhibitory effects on nitric oxide synthases (NOS).[13] Compounds with biphenyloyl, benzyloxybenzoyl, or naphthoyl groups displayed the highest inhibitory effects.[13]
-
Methyl substitution on the pyrimidine ring: The introduction of a methyl group at the C8 position of the pyrido[1,2-a]pyrimidine moiety further increased the inhibitory effects on NOS.[13]
-
Imidazo[1,2-a]pyrimidine derivatives: A series of imidazo[1,2-a]pyrimidine derivatives with aryl substitutions at positions 2 and 3 have demonstrated anti-inflammatory activities with some COX-2 selectivity.[9]
| Compound/Analog | Substitution Pattern | Target/Assay | Activity | Reference |
| 3-Aroylpyrido[1,2-a]pyrimidines | Biphenyloyl, benzyloxybenzoyl, or naphthoyl at C3 | iNOS inhibition | Promising inhibitory effects | [13] |
| 8-Methyl substituted analogs | Methyl group at C8 | iNOS inhibition | Increased inhibitory effects | [13] |
| Imidazo[1,2-a]pyrimidine derivatives | Aryls at C2 and C3 | COX-2 inhibition | Significant anti-inflammatory effect | [9] |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Pyrido[1,2-a]pyrimidine derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[1][14][15][16]
Key SAR Insights for Antimicrobial Activity:
-
Schiff Base Derivatives: The synthesis of Schiff bases from 2-chloro-3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidine has yielded compounds with notable antibacterial and antifungal activities.[1]
-
Substituents on the Amine Group: In a series of 2-(methoxymethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate analogs, the presence of an amine group in the ester side chain was crucial for promising antimicrobial activity.[14]
-
Halogen Substitution: The presence of a chlorine group as a substituent showed more activity towards gram-negative bacteria than gram-positive bacteria in one study.[14]
| Compound/Analog | Substitution Pattern | Target Organism(s) | Activity | Reference |
| Schiff bases of pyrido[1,2-a]pyrimidine | Schiff bases at C3 | Various bacteria and fungi | Good to moderate activity | [1] |
| Compounds E5-E8 | Amine group in the side chain at C7 | Bacterial and fungal strains | Remarkable activity | [14] |
| Compound E4 | Chlorine group as substituent | Gram-negative bacteria | More active than against Gram-positive | [14] |
Antimalarial Activity
Malaria remains a significant global health issue, and new antimalarial agents are urgently needed. Certain 4-oxo-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as having moderate antimalarial activity.[2][4]
Key SAR Insights for Antimalarial Activity:
-
Unsubstituted B-ring: Structure-activity relationship studies have indicated that an unsubstituted B-ring (the pyridine part of the scaffold) is important for the antimalarial activity of the evaluated derivatives.[2][4]
-
Substituents at the 3-position: Carbamate and carboxamide derivatives at the C3 position have shown moderate activity against Plasmodium falciparum.[4] Specifically, 3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate and 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide were identified as moderately active compounds.[4]
| Compound/Analog | Substitution Pattern | Target Organism | Activity (IC50) | Reference |
| Compound 21 | 3-Fluorobenzylcarbamate at C3 | P. falciparum (CQ sensitive) | 33 µM | [4] |
| Compound 37 | N-[4-(trifluoromethyl)benzyl]carboxamide at C3 | P. falciparum (CQ sensitive) | 37 µM | [4] |
Experimental Protocols
The evaluation of these analogs relies on robust and validated experimental methodologies. Below are outlines of key assays mentioned in the literature.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Inhibition
The Griess assay is a common method for measuring nitrite concentration, which is a stable and nonvolatile breakdown product of NO. It is used to quantify NO production by cells.[11]
Workflow:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Stimulation and Treatment: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compounds.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This leads to a colorimetric reaction with nitrite.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm. The amount of nitrite is determined from a standard curve.
Caption: Workflow for the Griess assay for NO inhibition.
In Vitro Antimalarial Activity: SYBR Green I Assay
The SYBR Green I-based fluorescence assay is a widely used method for determining the antiplasmodial activity of compounds by measuring parasite proliferation.[4]
Workflow:
-
Parasite Culture: Plasmodium falciparum is cultured in human red blood cells.
-
Compound Addition: The synchronized parasite culture is incubated with various concentrations of the test compounds in 96-well plates.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added. This dye intercalates with the DNA of the parasites.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, and thus to parasite growth.
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In Vivo Efficacy Studies of Pyrido[1,2-a]pyrimidine-Based Anticancer Agents: A Comparative Guide
Executive Summary & Mechanistic Rationale
The PIK3CA gene, which encodes the catalytic subunit of phosphoinositide 3-kinase alpha (PI3Kα), is one of the most frequently mutated oncogenes in solid tumors, particularly in hormone receptor-positive (HR+) breast cancer[1]. The standard of care for PIK3CA-mutated advanced breast cancer includes [2], a pan-PI3Kα inhibitor. However, because Alpelisib inhibits both mutant and wild-type (WT) PI3Kα, its clinical utility is severely dose-limited by on-target toxicities. WT PI3Kα is a critical mediator of insulin signaling; thus, its inhibition leads to severe hyperglycemia in up to 65% of patients[3].
To overcome this therapeutic bottleneck, researchers have focused on developing mutant-selective inhibitors. Recent breakthroughs have identified pyrido[1,2-a]pyrimidinones (such as Compound 17) as highly selective inhibitors of the PI3Kα H1047R mutant[4]. Crystallographic studies reveal that the pyrido[1,2-a]pyrimidine scaffold achieves this selectivity by binding not only to the ATP-binding site but also extending into a cryptic allosteric pocket near the mutated Arg1047 residue[5]. This dual-anchoring mechanism spares WT PI3Kα, allowing for robust in vivo tumor regression without disrupting systemic glucose homeostasis[4].
This guide objectively compares the in vivo efficacy and safety profiles of pyrido[1,2-a]pyrimidine-based agents against standard pan-PI3Kα inhibitors, providing a self-validating experimental framework for preclinical evaluation.
Mechanistic Pathway: Mutant vs. Wild-Type PI3Kα Inhibition
Fig 1: Pharmacological divergence of Alpelisib vs. Pyrido[1,2-a]pyrimidines in PI3Kα signaling.
In Vivo Efficacy Comparison: Pyrido[1,2-a]pyrimidines vs. Standard of Care
To validate the therapeutic window of pyrido[1,2-a]pyrimidine derivatives, in vivo studies typically utilize the HCC1954 breast cancer xenograft model , which endogenously expresses the PIK3CA H1047R mutation[4]. The table below synthesizes preclinical data comparing Alpelisib with a lead pyrido[1,2-a]pyrimidinone (Compound 17).
| Metric | Alpelisib (Standard Pan-PI3Kα) | Pyrido[1,2-a]pyrimidine (Compound 17) |
| Target Profile | PI3Kα (WT and all Mutants) | PI3Kα H1047R Selective |
| Biochemical Selectivity (Mut vs WT) | ~1.2-fold | >10-fold |
| In Vivo Tumor Growth Inhibition (TGI) | High (Tumor Stasis/Regression at MTD) | High (Robust Tumor Regression) |
| Impact on Blood Glucose | Severe Hyperglycemia (Requires insulin/metformin) | Normoglycemia (No significant elevation) |
| Maximum Tolerated Dose (MTD) | Dose-limited by metabolic toxicity | Higher therapeutic window; no metabolic limit |
| Binding Mechanism | ATP-competitive only | ATP-competitive + Cryptic pocket (Arg1047) |
Experimental Protocol: HCC1954 Xenograft In Vivo Efficacy Study
To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the standard in vivo efficacy workflow for evaluating pyrido[1,2-a]pyrimidine-based agents. Every step is designed to establish direct causality between drug administration, target engagement, and phenotypic outcomes.
Step 1: Xenograft Establishment
-
Procedure: Cultured HCC1954 cells (5 × 10⁶ cells/mouse) are suspended in a 1:1 mixture of cold PBS and Matrigel. The suspension is injected subcutaneously (SC) into the right flank of female athymic nude mice.
-
Causality: Matrigel provides extracellular matrix proteins that enhance initial cell survival and vascularization, ensuring uniform tumor engraftment.
Step 2: Randomization and Grouping
-
Procedure: Once tumors reach an average volume of 150–200 mm³ (calculated as V=0.5×length×width2 ), mice are randomized into three groups (n=8/group):
-
Vehicle Control
-
Alpelisib (Positive Control, e.g., 25 mg/kg)
-
Pyrido[1,2-a]pyrimidine (Test Compound, e.g., 25 mg/kg)
-
-
Causality: Randomizing at a specific tumor volume ensures equal baseline tumor burden across all cohorts, preventing initial size discrepancies from skewing efficacy data.
Step 3: Dosing Strategy
-
Procedure: Compounds are formulated in a standardized vehicle (e.g., 0.5% Methylcellulose/0.2% Tween-80) and administered via oral gavage (PO) once daily (QD) for 21 days.
-
Causality: Oral administration mimics the intended clinical route for these small molecules. The vehicle control isolates the physiological impact of the drug formulation from the active pharmaceutical ingredient.
Step 4: In-Life Monitoring (Efficacy & Toxicity)
-
Procedure:
-
Efficacy: Tumor volumes are measured via digital calipers twice weekly.
-
Toxicity: Body weights are recorded twice weekly. Non-fasting blood glucose levels are measured via tail-vein bleed using a standard glucometer 2 hours post-dose on days 1, 7, 14, and 21.
-
-
Causality: Measuring blood glucose precisely 2 hours post-dose captures the peak pharmacodynamic (Cmax) effect on WT PI3Kα. Elevated glucose in the Alpelisib group validates the on-target toxicity, while normoglycemia in the pyrido[1,2-a]pyrimidine group proves WT-sparing selectivity[4].
Step 5: Pharmacodynamic (PD) Endpoint Analysis
-
Procedure: At the end of the study (Day 21), tumors are harvested 2 hours after the final dose. Tissues are homogenized and analyzed via Western Blot or ELISA for phosphorylated AKT (pAKT Ser473) and total AKT.
-
Causality: pAKT is the direct downstream effector of PI3Kα. A reduction in the pAKT/total AKT ratio in tumor tissue confirms that tumor regression is mechanistically driven by PI3Kα target engagement, rather than off-target cytotoxicity.
Workflow Visualization
Fig 2: Standardized in vivo workflow for evaluating mutant-selective PI3Kα inhibitors.
Conclusion & Future Perspectives
The evolution of PI3Kα inhibitors highlights a critical paradigm shift in oncology: moving from pan-target inhibition to mutation-specific precision. While first-generation drugs like Alpelisib validated PI3Kα as a therapeutic target, their disruption of WT PI3Kα-mediated glucose homeostasis severely limited their therapeutic index.
Pyrido[1,2-a]pyrimidine-based agents represent a structural masterclass in medicinal chemistry. By exploiting a cryptic pocket adjacent to the H1047R mutation, these compounds achieve profound in vivo tumor regression without triggering the metabolic toxicities associated with standard-of-care therapies. For drug development professionals, incorporating rigorous blood glucose monitoring and downstream PD biomarker analysis (pAKT) into in vivo xenograft models is essential to definitively prove the expanded therapeutic window of these next-generation scaffolds.
References
-
Ketcham JM, et al. "Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein." Journal of Medicinal Chemistry. 2024;67(6):4936-4949. URL:[Link]
-
U.S. Food and Drug Administration (FDA). "FDA approves alpelisib for metastatic breast cancer." FDA Oncology Approvals. 2019. URL:[Link]
-
U.S. Food and Drug Administration (FDA). "PIQRAY (alpelisib) Prescribing Information." FDA Reference Label. 2019. URL:[Link]
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A Comparative Guide to the Cytotoxicity of Pyrido[1,2-a]pyrimidine Derivatives and Doxorubicin
This guide provides an in-depth, objective comparison of the cytotoxic performance of emerging pyrido[1,2-a]pyrimidine derivatives against doxorubicin, a cornerstone of chemotherapy. We will delve into the mechanistic underpinnings of their actions, present supporting experimental data from peer-reviewed studies, and provide detailed protocols for the key assays used to generate this data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of heterocyclic compounds.
Introduction: The Need for Alternatives in Cancer Chemotherapy
For decades, doxorubicin has been a potent, broad-spectrum chemotherapeutic agent used to treat a wide array of cancers, including breast, lung, and ovarian cancers, as well as various sarcomas and leukemias.[][2] Its efficacy, however, is often shadowed by significant side effects, most notably dose-dependent cardiotoxicity, which can lead to severe heart damage.[][3] This limitation, coupled with the development of drug resistance, creates a pressing need for novel anticancer agents with improved therapeutic windows—high potency against cancer cells and minimal toxicity toward healthy cells.
Pyrido[1,2-a]pyrimidines have emerged as a versatile and privileged scaffold in medicinal chemistry.[4] This class of nitrogen-containing heterocyclic compounds has demonstrated a wide range of pharmacological activities, including potent anticancer and antiproliferative effects.[4][5][6] This guide aims to synthesize the current experimental evidence, comparing the cytotoxic profiles of these novel derivatives directly with doxorubicin to evaluate their potential as next-generation oncology treatments.
Mechanistic Foundations of Cytotoxicity
A compound's cytotoxic profile is a direct consequence of its mechanism of action. The distinct ways in which doxorubicin and pyrido[1,2-a]pyrimidine derivatives interact with cellular machinery explain their differences in potency, selectivity, and side-effect profiles.
Doxorubicin: A Multi-Pronged Assault on the Cell
Doxorubicin's potent cytotoxicity stems from a complex and multifaceted mechanism of action that primarily targets the cell's nucleus and mitochondria.[3][7][8]
-
DNA Intercalation and Topoisomerase II Poisoning : Doxorubicin inserts itself (intercalates) between the base pairs of the DNA double helix.[8][9] This action physically obstructs the processes of DNA replication and transcription. Critically, it also traps the topoisomerase II enzyme in a complex with DNA after the enzyme has created a double-strand break, preventing the re-ligation of the DNA strands.[][9] The accumulation of these unrepaired breaks triggers cellular apoptosis (programmed cell death).
-
Generation of Reactive Oxygen Species (ROS) : The quinone moiety in doxorubicin's structure can undergo redox cycling, leading to the production of highly reactive oxygen species (ROS), such as superoxide anions.[][8] This oxidative stress causes widespread damage to cellular components, including DNA, proteins, and lipids, contributing significantly to its cytotoxic effect and, unfortunately, to its cardiotoxicity.[]
Pyrido[1,2-a]pyrimidines: A More Targeted Approach
Unlike doxorubicin's broad attack, the anticancer activity of pyrido[1,2-a]pyrimidine derivatives often stems from the more specific inhibition of key cellular signaling proteins, particularly kinases, which are frequently dysregulated in cancer. This targeted approach holds the promise of greater selectivity and a more favorable safety profile.
The specific target can vary based on the substitutions on the core scaffold. For instance, different derivatives of the related pyrido[2,3-d]pyrimidine class have been shown to inhibit:
-
PIM-1 Kinase : A serine/threonine kinase involved in cell survival and proliferation.[10]
-
EGFR (Epidermal Growth Factor Receptor) : A tyrosine kinase whose overactivity drives the growth of many tumors.[11][12]
-
CDKs (Cyclin-Dependent Kinases) : Enzymes that control cell cycle progression.[11]
By inhibiting these specific targets, these compounds can halt the cell cycle, prevent proliferation, and induce apoptosis in cancer cells that are dependent on these pathways.
Experimental Methodologies for Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and validated assays are essential. The data presented in this guide are primarily derived from three robust, widely accepted colorimetric assays: the MTT, SRB, and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a cornerstone for assessing cell metabolic activity as an indicator of viability.[13] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding : Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence.[14][16]
-
Compound Treatment : Aspirate the medium and add fresh medium containing various concentrations of the test compounds (e.g., pyrido[1,2-a]pyrimidine derivatives, doxorubicin) and vehicle controls. Incubate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[15] During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement : Read the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate spectrophotometer.[15]
SRB (Sulforhodamine B) Assay
The SRB assay is a method used to determine cell density based on the measurement of total cellular protein content.[17][18] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[19]
Step-by-Step Protocol:
-
Cell Seeding and Treatment : Follow steps 1 and 2 as described for the MTT assay.
-
Fixation : After compound incubation, gently remove the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[20][21]
-
Washing : Discard the TCA and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye and debris.[19][20] Allow the plates to air dry completely.
-
Staining : Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[19]
-
Final Wash : Quickly discard the SRB solution and wash the plates four times with 1% acetic acid to remove any unbound dye.[19]
-
Solubilization : After the plates are completely dry, add a solubilization buffer (e.g., 10 mM Tris base solution) to each well to dissolve the protein-bound dye.[18]
-
Absorbance Measurement : Read the absorbance at approximately 510-540 nm on a microplate reader.[18][19]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[22]
Step-by-Step Protocol:
-
Cell Seeding and Treatment : Follow steps 1 and 2 as for the MTT assay. Include control wells for "spontaneous release" (untreated cells) and "maximum release" (cells treated with a lysis buffer like Triton X-100).[23][24]
-
Supernatant Collection : After the incubation period, centrifuge the plate (e.g., at 400 x g for 5 minutes) to pellet any detached cells.[23]
-
Enzymatic Reaction : Carefully transfer a portion of the supernatant from each well to a fresh 96-well plate.[24]
-
Add Reaction Mixture : Add the LDH reaction solution, which typically contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[23][24] The released LDH will catalyze the conversion of lactate to pyruvate, generating NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Incubation : Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]
-
Absorbance Measurement : Measure the absorbance of the formazan product at approximately 490 nm.[23] The amount of color is proportional to the amount of LDH released.
Comparative Analysis of Cytotoxicity: Experimental Data
The following table summarizes published data comparing the cytotoxic activity (expressed as IC₅₀/EC₅₀ values in µM) of various pyrido-pyrimidine derivatives against doxorubicin across a panel of human cancer cell lines. A lower IC₅₀ value indicates greater potency.
| Compound ID/Reference | Cancer Cell Line | Cell Line Type | IC₅₀ / EC₅₀ (µM) [Derivative] | IC₅₀ / EC₅₀ (µM) [Doxorubicin] |
| Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine 7h [5] | A375 | Malignant Melanoma | 9.1 | 0.04 |
| HT29 | Colon Carcinoma | 11.2 | 0.4 | |
| MCF-7 | Breast Adenocarcinoma | 13.5 | 1.1 | |
| A2780 | Ovarian Carcinoma | 12.3 | 0.2 | |
| FaDu | Pharynx Carcinoma | 12.8 | 0.05 | |
| Pyrido[2,3-d]pyrimidine 5a [12] | HepG-2 | Hepatocellular Carcinoma | 0.3 | 0.6 |
| PC-3 | Prostate Adenocarcinoma | 6.6 | 6.8 | |
| HCT-116 | Colon Carcinoma | 7.0 | 12.8 | |
| Pyrido[2,3-d]pyrimidine 4 [10] | MCF-7 | Breast Adenocarcinoma | 0.57 | Not Stated (Staurosporine: 6.76) |
| Pyrido[2,3-d]pyrimidine 10 [10] | MCF-7 | Breast Adenocarcinoma | 0.82 | Not Stated (Staurosporine: 6.76) |
| Doxorubicin (Various Studies) | HepG2 | Hepatocellular Carcinoma | N/A | 1.3 - 12.2[2][25] |
| MCF-7 | Breast Adenocarcinoma | N/A | 2.5[2] | |
| A2780 | Ovarian Carcinoma | N/A | ~0.2 - 0.5[26] |
Note: The core scaffold of some derivatives in the table is pyrido[2,3-d]pyrimidine, a close isomer of pyrido[1,2-a]pyrimidine, included here to demonstrate the general potential of the broader pyridopyrimidine class in direct comparison studies.
Discussion: Potency, Selectivity, and Structure-Activity Relationship
The compiled data reveals several critical insights for drug development professionals:
-
Potency Comparison : While many novel derivatives show potent cytotoxic activity in the low micromolar range, doxorubicin generally remains more potent, often exhibiting activity in the sub-micromolar or even nanomolar range.[5] However, certain derivatives demonstrate exceptional potency that is comparable or even superior to doxorubicin against specific cell lines. For example, the pyrido[2,3-d]pyrimidine derivative 5a was found to be twice as potent as doxorubicin against the HepG-2 liver cancer cell line (IC₅₀ of 0.3 µM vs. 0.6 µM).[12] Similarly, derivatives 4 and 10 showed potent activity against MCF-7 cells, with IC₅₀ values of 0.57 µM and 0.82 µM, respectively.[10]
-
Selectivity : A key objective in developing new anticancer agents is improving selectivity towards cancer cells over healthy cells. While doxorubicin is highly potent, it often shows significant toxicity to non-malignant cells.[2][26] Studies on pyrido-pyrimidine derivatives have included non-cancerous cell lines (e.g., NIH 3T3, HEK293) to assess this selectivity.[5] The pyrazolo-pyrido-pyrimidine derivative 7h , while less potent than doxorubicin, was found to be non-cytotoxic (EC₅₀ > 30 µM) against non-malignant NIH 3T3 and HEK293 cells, suggesting a potentially wider therapeutic window.[5] This is a significant advantage, as a slightly less potent compound with high selectivity can be superior clinically to a highly potent but non-selective one.
-
Structure-Activity Relationship (SAR) : The cytotoxic activity of pyrido[1,2-a]pyrimidine derivatives is highly dependent on the nature and position of their substituents. In the study by Titi et al., the introduction of a 4-bromo-phenyl moiety at a specific position on the pyrazolo-pyrido-pyrimidine scaffold (compound 7h ) yielded the most active compound in the series against multiple cancer cell lines.[5] This highlights that rational drug design, involving the strategic modification of the core structure, is crucial for optimizing the anticancer properties of this chemical class.
Conclusion and Future Directions
The development of pyrido[1,2-a]pyrimidine derivatives represents a promising frontier in the search for novel anticancer therapeutics. While doxorubicin remains a benchmark for raw potency, this guide demonstrates that rationally designed pyridopyrimidines can achieve comparable or even superior efficacy against specific cancer types, often with the added, crucial advantage of enhanced selectivity.
The data strongly suggests that the targeted mechanisms of action of many pyridopyrimidine derivatives—such as the inhibition of specific kinases—may translate into a more favorable safety profile compared to the broad, DNA-damaging effects of doxorubicin. Future research should focus on optimizing the SAR to further enhance potency, elucidating the precise molecular targets for the most active compounds, and advancing the most selective candidates into preclinical in vivo models to validate their therapeutic potential.
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Validating Pyrido[1,2-a]pyrimidine Derivatives as Antimalarial Leads: A Comparative Guide
The relentless evolution of drug resistance in Plasmodium parasites, the causative agent of malaria, necessitates a continuous search for novel therapeutic agents. Among the promising scaffolds that have emerged from medicinal chemistry efforts, the pyrido[1,2-a]pyrimidine core has garnered significant attention. This guide provides an in-depth, objective comparison of pyrido[1,2-a]pyrimidine derivatives with established and next-generation antimalarial drugs, supported by experimental data, to validate their potential as viable lead compounds in the drug discovery pipeline.
The Imperative for New Antimalarial Scaffolds
For decades, quinoline-based drugs like chloroquine were the cornerstone of malaria treatment. However, the widespread emergence of resistance has rendered them ineffective in many parts of the world.[1] The current standard of care, Artemisinin-based Combination Therapy (ACT), while highly effective, is also under threat as parasite resistance to artemisinin and its partner drugs is on the rise.[2] This alarming trend underscores the urgent need for new antimalarials with novel mechanisms of action. The pyrido[1,2-a]pyrimidine scaffold represents a promising starting point for the development of such next-generation therapeutics.[3]
Pyrido[1,2-a]pyrimidine Derivatives: A Profile of Antimalarial Activity
Pyrido[1,2-a]pyrimidine-4-ones have been synthesized and evaluated for their activity against the erythrocytic stages of Plasmodium falciparum. Structure-activity relationship (SAR) studies have revealed that an unsubstituted B-ring of the pyrido[1,2-a]pyrimidine scaffold is crucial for their antimalarial properties.[3][4]
Mechanism of Action: Targeting Key Parasite Pathways
While the exact mechanism of action for all derivatives is not fully elucidated, some studies point towards the inhibition of essential parasite enzymes. One promising target is falcipain-2, a cysteine protease of P. falciparum that plays a critical role in hemoglobin digestion.[5][6] Inhibition of this enzyme disrupts the parasite's nutrient acquisition, leading to its death. The ability to target a different pathway from that of current drugs is a significant advantage in overcoming existing resistance mechanisms.
Performance Benchmarking: Pyrido[1,2-a]pyrimidines vs. The Field
To objectively assess the potential of pyrido[1,2-a]pyrimidine derivatives, their performance must be benchmarked against both standard-of-care antimalarials and other emerging drug candidates.
In Vitro Antiplasmodial Activity and Cytotoxicity
The following table summarizes the in vitro activity of representative pyrido[1,2-a]pyrimidine derivatives compared to established and novel antimalarial agents. The half-maximal inhibitory concentration (IC50) reflects the drug's potency against the parasite, while the half-maximal cytotoxic concentration (CC50) against a mammalian cell line (e.g., Huh-7, HeLa) indicates its potential for toxicity.[1][3] The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a compound's therapeutic window.
| Compound Class | Representative Compound/Drug | Target Strain(s) | IC50 (µM) | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Pyrido[1,2-a]pyrimidine | 3-Fluorobenzyl(4-oxo-4H-pyrido [1,2-a]pyrimidin-3-yl)carbamate | P. falciparum (3D7, CQ-sensitive) | 33 | Huh-7 | >100 (example) | >3 | [3][4] |
| Pyrido[1,2-a]pyrimidine | 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | P. falciparum (3D7, CQ-sensitive) | 37 | Huh-7 | >100 (example) | >2.7 | [3][4] |
| Standard Quinolone | Chloroquine | P. falciparum (W2, CQ-resistant) | ~0.31 | Mammalian | >10 | >32 | [1] |
| Standard ACT Component | Artemether | P. falciparum | Varies | Mammalian | Varies | High | [2] |
| Next-Gen Candidate | Ganaplacide (in GanLum) | P. falciparum | Potent (nM range) | Mammalian | Favorable | High | [7] |
| Novel Quinoline Hybrid | Atorvastatin-quinoline hybrid | P. falciparum (W2, CQ-resistant) | ~0.05 - 0.5 | HeLa | >20 | >40 | [1] |
| Novel Quinoline Hybrid | Quinoline-sulfonamide hybrid | P. falciparum (W2, CQ-resistant) | ~0.1 - 1.0 | HeLa | >20 | >20 | [1] |
Note: Direct comparison of IC50 and CC50 values across different studies should be done with caution due to variations in experimental conditions. However, the data indicates that while the initial reported pyrido[1,2-a]pyrimidine derivatives show moderate activity, there is potential for optimization to enhance potency and selectivity.
In Vivo Efficacy: The 4-Day Suppressive Test
The 4-day suppressive test (Peter's test) is a standard in vivo assay to evaluate the efficacy of antimalarial candidates in a murine model.[1] This test assesses the ability of a compound to inhibit parasite growth in mice infected with a rodent malaria parasite, typically Plasmodium berghei.
While extensive in vivo data for a broad range of pyrido[1,2-a]pyrimidine derivatives is still emerging, studies on related scaffolds like pyrido[1,2-a]benzimidazoles have shown significant efficacy in P. berghei-infected mice, with over 90% inhibition of parasitemia.[8][9] This provides a strong rationale for progressing promising pyrido[1,2-a]pyrimidine candidates to similar in vivo models. For comparison, novel quinoline hybrids have also demonstrated significant parasitemia reduction in this model.[1]
Experimental Protocols: A Guide to Validation
Reproducible and robust experimental protocols are the bedrock of drug discovery. The following sections detail the methodologies for the key assays used to validate antimalarial lead compounds.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.
Causality Behind Experimental Choices: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus providing a measure of parasite growth. This method is more sensitive and less laborious than traditional microscopic methods.
Protocol:
-
Parasite Culture: A chloroquine-sensitive (e.g., 3D7) or -resistant (e.g., W2) strain of P. falciparum is cultured in human erythrocytes in RPMI-1640 medium supplemented with serum or AlbuMAX at 37°C in a controlled gas environment.[1]
-
Drug Dilution: Test compounds are serially diluted in a 96-well plate.
-
Infection: A synchronized parasite culture (predominantly ring stage) is added to the wells to achieve a final parasitemia of ~0.5-1%.
-
Incubation: The plates are incubated for 72 hours.
-
Lysis and Staining: The cells are lysed, and SYBR Green I dye is added.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of compounds on mammalian cells.
Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol:
-
Cell Culture: A mammalian cell line (e.g., Huh-7, HeLa) is cultured in appropriate media and conditions.[1][3]
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured on a microplate reader.
-
Data Analysis: The CC50 values are determined from the dose-response curves.[3]
In Vivo 4-Day Suppressive Test
This is a primary in vivo screening method to assess the antimalarial efficacy of a compound.
Causality Behind Experimental Choices: This model provides an initial assessment of a compound's efficacy in a living organism, taking into account factors like absorption, distribution, metabolism, and excretion (ADME) that are not captured in in vitro assays.
Protocol:
-
Infection: Mice are inoculated with P. berghei-infected red blood cells.[1]
-
Treatment: The test compound is administered to the mice daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite growth inhibition.[1]
Visualizing the Path Forward
Drug Discovery and Validation Workflow
Caption: A streamlined workflow for the validation of antimalarial lead compounds.
Proposed Mechanism of Action for Pyrido[1,2-a]pyrimidines
Caption: Inhibition of falcipain-2 by pyrido[1,2-a]pyrimidine derivatives.
Conclusion and Future Directions
The experimental data gathered to date suggests that pyrido[1,2-a]pyrimidine derivatives represent a valid and promising scaffold for the development of new antimalarial drugs. While initial studies have shown moderate activity, the potential for chemical modification to improve potency and selectivity is high. Their possible novel mechanism of action, targeting enzymes like falcipain-2, is a significant advantage in the fight against drug-resistant malaria.
Further research should focus on:
-
Lead Optimization: Synthesizing and screening a broader library of derivatives to improve potency and pharmacokinetic properties.
-
Comprehensive In Vivo Studies: Evaluating the most promising candidates in various animal models of malaria to assess efficacy, pharmacokinetics, and toxicology.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds to aid in rational drug design and understand potential resistance mechanisms.
By systematically addressing these areas, the scientific community can fully validate the potential of pyrido[1,2-a]pyrimidine derivatives and contribute to the development of the next generation of life-saving antimalarial therapies.
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The 4ABC Study Group. (2011). A Head-to-Head Comparison of Four Artemisinin-Based Combinations for Treating Uncomplicated Malaria in African Children: A Randomized Trial. PLoS Medicine, 8(11), e1001119. Available from: [Link]
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Chibale, K., et al. (2020). Structure-activity and structure-property relationships of antimalarial pyrimido[1,2-a]benzimidazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines. University of Cape Town. Available from: [Link]
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Chibale, K., et al. (2017). Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model. Journal of Medicinal Chemistry, 60(4), 1432-1448. Available from: [Link]
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Mane, U. R., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Sci-Hub. Available from: [Link]
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Mane, U. R., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. PubMed. Available from: [Link]
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Kelly, J. X., et al. (2011). Antimalarial pyrido[1,2-a]benzimidazoles. PubMed. Available from: [Link]
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"confirming the target engagement of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate"
Confirming Target Engagement of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Scaffolds: A Comparative Guide
As drug discovery shifts toward highly optimized, conformationally restricted molecules, the evaluation of core pharmacophores requires rigorous target engagement (TE) validation. Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a highly versatile bicyclic nitrogenous scaffold. In modern medicinal chemistry, it is frequently utilized as a core intermediate to design rigid inhibitors targeting viral enzymes and agricultural pests[1].
This guide provides an authoritative comparison of this scaffold against traditional alternatives, detailing the thermodynamic causality behind its efficacy and outlining self-validating experimental workflows to confirm its target engagement in both biochemical and cellular contexts.
The Thermodynamic Advantage: Scaffold vs. Alternatives
When designing inhibitors, flexible linkers often suffer from a high entropic penalty ( ΔS ) upon binding, as the molecule must "freeze" into a specific bioactive conformation. The pyrido[1,2-a]pyrimidine core circumvents this by pre-organizing the molecule into a rigid, coplanar arrangement[2].
We evaluate the performance of this scaffold across two primary therapeutic applications:
-
Antiviral (HIV-1 Integrase): The heteroatoms in the pyrido[1,2-a]pyrimidine scaffold are perfectly positioned to coordinate metal ions, specifically the crucial Mg2+ ions in the active site of HIV-1 Integrase. This bioisosteric replacement strategy outperforms traditional Diketo Acids (DKAs) by providing superior metal chelation and reducing off-target toxicity[3].
-
Agricultural/Pesticidal (Chitinase OfChi-h): When synthesized into a tetracyclic derivative, the conformational restriction of this scaffold allows it to tightly bind to the sub-sites of the insect chitinase OfChi-h, demonstrating significantly higher potency than flexible unconstrained inhibitors[2].
Quantitative Performance Comparison
| Target Enzyme | Inhibitor Scaffold | Traditional Alternative | Binding Affinity ( Kd / Ki ) | Entropic Binding Penalty | Primary TE Validation Method |
| HIV-1 Integrase | Pyrido[1,2-a]pyrimidine | Diketo Acid (DKA) | Low nM | Low (Rigid Core) | SPR / FRET |
| Chitinase (OfChi-h) | Tetracyclic Pyrido-pyrimidine | Flexible Unconstrained | 58 nM | Low (Rigid Core) | X-ray / CETSA |
Mechanistic Pathway of Target Engagement
To understand how target engagement occurs before we measure it, we must visualize the structural interaction. The diagram below illustrates the causality between the scaffold's structural rigidity and its ultimate biological effect.
Mechanism of enzyme inhibition via structural rigidity and metal chelation by the pyrido-pyrimidine scaffold.
Experimental Workflows for Confirming Target Engagement
To prove that the Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate derivatives engage their intended targets, we employ two orthogonal, self-validating systems: Surface Plasmon Resonance (SPR) for biochemical kinetics, and the Cellular Thermal Shift Assay (CETSA) for live-cell target engagement.
Protocol A: Biochemical Validation via Surface Plasmon Resonance (SPR)
SPR is chosen because it provides real-time association ( kon ) and dissociation ( koff ) rates. This is critical for understanding the kinetic advantages of a rigid scaffold over a flexible alternative.
-
Self-Validating Design: The use of a reference flow cell (blank) and a known positive control ensures that the refractive index changes are exclusively driven by specific ligand-target interactions.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Immobilize the purified target protein (e.g., HIV-1 Integrase) onto a CM5 sensor chip via standard amine coupling. Causality: Amine coupling provides a stable, covalent attachment necessary for extensive kinetic screening without protein leaching.
-
Analyte Preparation: Dilute the pyrido-pyrimidine derivative in running buffer (HBS-EP+ with 1% DMSO) in a 2-fold concentration series (e.g., 0.5 nM to 32 nM).
-
Binding Analysis: Inject the analyte over the active and reference flow cells at a high flow rate of 30 µL/min. Causality: A high flow rate minimizes mass transport limitations, ensuring the observed sensorgrams reflect true binding kinetics rather than diffusion rates.
-
Dissociation Phase: Allow the running buffer to flow for 300 seconds to accurately monitor the dissociation phase ( koff ).
-
Data Fitting: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd ).
Protocol B: Cellular Validation via Cellular Thermal Shift Assay (CETSA)
Biochemical assays lack the complexity of the intracellular environment. CETSA proves that the compound successfully crosses the cell membrane and engages the target in situ.
-
Self-Validating Design: The inclusion of a vehicle control (DMSO) establishes a baseline thermal melting curve. The shift in melting temperature ( ΔTm ) is a direct thermodynamic readout of ligand binding.
Step-by-Step Methodology:
-
Cell Treatment: Incubate live cells expressing the target protein with the pyrido-pyrimidine compound (at 5×IC50 ) or DMSO (vehicle) for 1 hour at 37°C.
-
Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. Causality: Heating induces protein unfolding and aggregation. Ligand binding thermodynamically stabilizes the folded state, shifting the aggregation threshold to higher temperatures.
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Causality: Mechanical freeze-thaw lysis avoids harsh detergents that might artificially disrupt the non-covalent ligand-protein complex.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Detection: Analyze the soluble fraction via Western Blot. A positive target engagement is confirmed by a rightward shift in the melting curve ( ΔTm>2∘C ) compared to the vehicle control.
Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for confirming in situ target engagement.
References
-
Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design Source: Pharmaceuticals - MDPI URL:[Link]
-
Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode Source: Journal of Enzyme Inhibition and Medicinal Chemistry - PMC / NIH URL:[Link]
Sources
Navigating the Disposal of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper management and disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a heterocyclic compound with potential applications in various research and development endeavors.
A Note on Scientific Diligence in the Absence of Specific Data
A comprehensive search for a specific Safety Data Sheet (SDS) for Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has not yielded a dedicated document. In such instances, the principles of prudent laboratory practice dictate that the compound be treated as a hazardous chemical waste. The guidance provided herein is synthesized from the safety profiles of structurally related pyrimidine derivatives and established best practices for laboratory chemical waste management.
Hazard Identification and Risk Assessment
Given its heterocyclic pyrimidine core, it is prudent to assume that Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate may exhibit properties similar to other compounds in its class. Potential hazards could include, but are not limited to, oral toxicity, skin and eye irritation, and respiratory irritation. All handling and disposal procedures should be conducted with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate in any form (solid or in solution), the following personal protective equipment is mandatory:
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
For Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated chemical waste container.
-
Avoid generating dust.
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
For Spills in Solution:
-
Alert personnel in the immediate area.
-
Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Once absorbed, carefully transfer the material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Waste Segregation and Container Management: The Foundation of Safe Disposal
Proper segregation and containment of chemical waste are paramount to preventing incompatible materials from mixing and to ensure compliant disposal.
-
Waste Segregation:
-
Solid waste (e.g., leftover compound, contaminated filter paper) should be collected in a separate, designated solid waste container.
-
Liquid waste (e.g., reaction mixtures, solutions) should be collected in a designated liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.[1]
-
-
Container Requirements:
-
Use containers that are chemically compatible with Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. Glass or high-density polyethylene (HDPE) containers are generally suitable.[1]
-
Ensure containers are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[2]
-
Never overfill a liquid waste container; leave at least 10% headspace to allow for vapor expansion.[3]
-
-
Labeling:
-
As soon as the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE".[4][5]
-
The label must also include the full chemical name: "Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate" (no abbreviations or chemical formulas), and the approximate concentration if in solution.[1][5]
-
The accumulation start date must be clearly written on the label.
-
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the collection, storage, and disposal of waste containing Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
-
Characterize as Hazardous Waste: In the absence of a specific SDS, treat all waste containing this compound as hazardous.
-
Segregate at the Source: As waste is generated, immediately segregate it into the appropriate solid or liquid hazardous waste container.
-
Properly Label the Container: Affix a "HAZARDOUS WASTE" label to the container and fill it out completely as described above.
-
Store in a Satellite Accumulation Area (SAA): The designated waste container should be kept at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[6] This area should be under the control of the laboratory personnel generating the waste. The SAA must be in a secondary containment tray to contain any potential leaks.[7]
-
Keep Containers Closed: Hazardous waste containers must remain closed at all times, except when adding waste.[5] Funnels should not be left in the container opening.
-
Arrange for Disposal: Once the waste container is full (or within one year of the accumulation start date), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8] Provide them with a complete inventory of the waste container's contents.
-
Documentation: Maintain a log of the waste generated, including the chemical name and quantity.
Decontamination and Disposal of Empty Containers
Properly decontaminating and disposing of empty containers is a crucial final step.
-
Triple Rinsing: Empty containers that held Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[9]
-
Container Disposal: Once triple-rinsed, the container can be disposed of in the regular laboratory glassware or plastic recycling, after defacing or removing the original label.[3]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
Quantitative Data Summary
The following table provides general guidelines for hazardous waste management based on regulatory standards.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume in SAA | 55 gallons | [2] |
| Time Limit for Full Container in SAA | 3 days | [7] |
| Secondary Containment Capacity | 110% of the largest container's volume | |
| pH of Aqueous Waste for Drain Disposal | Not Recommended for this Compound | [6] |
References
-
Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Retrieved from [Link]
-
The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia. Retrieved from [Link]
-
The Ohio State University. (n.d.). Chemical Waste Management Reference Guide. Environmental Health and Safety. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS). Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Chemical Waste. EHS - MIT. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
UNSW Sydney. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
- Moyer, J. D., Oliver, J. T., & Handschumacher, R. E. (1984). Salvage of circulating pyrimidine nucleosides by tissues of the mouse. The Journal of biological chemistry, 259(20), 12566–12571.
-
MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
NextSDS. (n.d.). Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. Retrieved from [Link]
-
Moyer, J. D., Oliver, J. T., & Handschumacher, R. E. (1984). Salvage of circulating pyrimidines by tissues of the mouse. ResearchGate. Retrieved from [Link]
-
J-STAGE. (n.d.). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Retrieved from [Link]
-
Mercury. (2025, April 30). HS Code 2933: Heterocyclic Compounds Regulations. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Retrieved from [Link]
-
OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]
-
UNODC. (n.d.). SAFE HANDLING AND DISPOSAL OF CHEMICALS. Retrieved from [Link]
-
MDPI. (2022, February 20). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Retrieved from [Link]
Sources
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- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. Chemical Waste – EHS [ehs.mit.edu]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
